Technical Documentation Center

Daclatasvir 2HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Daclatasvir 2HCl
  • CAS: 1009119-65-6

Core Science & Biosynthesis

Foundational

Daclatasvir 2HCl: Mechanistic Insights into HCV NS5A Inhibition and Viral Disruption

Executive Summary Daclatasvir dihydrochloride (DCV) represents a paradigm shift in the management of chronic Hepatitis C Virus (HCV) infection. As a first-in-class, highly potent direct-acting antiviral (DAA), Daclatasvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir dihydrochloride (DCV) represents a paradigm shift in the management of chronic Hepatitis C Virus (HCV) infection. As a first-in-class, highly potent direct-acting antiviral (DAA), Daclatasvir specifically targets the non-structural protein 5A (NS5A). Despite lacking intrinsic enzymatic activity, NS5A is a critical zinc-binding phosphoprotein that acts as a master scaffold for both the viral RNA replication complex and the assembly of infectious virions. This whitepaper provides an in-depth mechanistic analysis of Daclatasvir's antiviral activity, its pan-genotypic efficacy, and the self-validating experimental methodologies used to quantify its potency in drug development.

Molecular Target: The Architecture of NS5A

HCV NS5A is anchored to the endoplasmic reticulum (ER) via an N-terminal amphipathic alpha-helix. The protein is structurally divided into three domains. Domain I (amino acids 1–213) forms a dimeric structure featuring a highly conserved RNA-binding groove. Domains II and III are natively unfolded but are heavily involved in interactions with the host cell machinery and the viral RNA-dependent RNA polymerase (NS5B).

Daclatasvir exhibits its primary pharmacological effect by binding to a highly specific pocket within Domain I of the NS5A dimer 1. Because of Daclatasvir's symmetric, biphenyl-proline-imidazole architecture, it engages in critical hydrogen-bonding interactions with the amino acids of this binding pocket, inducing a profound conformational lock.

Mechanism of Action: Disruption of the Membranous Web

The mechanism of action of Daclatasvir is biphasic, disrupting both viral replication and virion assembly through structural modification of NS5A [[2]]().

  • Inhibition of PI4KA Recruitment: In a wild-type infection, NS5A recruits and activates the host lipid kinase phosphatidylinositol-4-kinase alpha (PI4KA). This interaction is essential for the hyper-accumulation of phosphatidylinositol-4-phosphate (PI4P) at the ER membrane. PI4P alters local membrane curvature, driving the formation of the "membranous web"—a specialized, virus-induced organelle that shields the HCV replication complex from host immune sensors. Daclatasvir binding alters the conformation of NS5A, disabling its ability to properly interact with PI4KA. Consequently, PI4P accumulation is halted, and the membranous web collapses, terminating RNA synthesis 2.

  • Blockade of Virion Assembly: Beyond replication, NS5A is required to transfer newly synthesized viral RNA to the core protein at the surface of lipid droplets. By restricting NS5A motility and altering its subcellular localization, Daclatasvir potently inhibits the assembly and secretion of infectious viral particles [[1]]().

G DCV Daclatasvir 2HCl NS5A NS5A Domain I (Conformational Lock) DCV->NS5A Binds & Locks PI4KA PI4KA Recruitment (Blocked) NS5A->PI4KA Prevents Assembly Virion Assembly (Halted) NS5A->Assembly Impairs PI4P PI4P Accumulation (Inhibited) PI4KA->PI4P Decreases Web Membranous Web (Disrupted) PI4P->Web Fails to Form

Fig 1: Daclatasvir-mediated disruption of NS5A-PI4KA interaction and membranous web formation.

Pan-Genotypic Antiviral Potency and Resistance Profiling

Daclatasvir exhibits remarkable picomolar to low-nanomolar potency across a broad spectrum of HCV genotypes 3. The genetic barrier to resistance varies by genotype, with primary resistance-associated variants (RAVs) mapping to the N-terminal 100 amino acids of NS5A (e.g., L31M/V, Y93H, Q30R).

Table 1: In Vitro EC50 Values of Daclatasvir Across HCV Genotypes

The following data summarizes the half-maximal effective concentrations (EC50) derived from hybrid replicon assays 4, [[3]]().

HCV GenotypeRepresentative Strain / RepliconEC50 Range (pM)Key Resistance Mutations
1a H77~ 50M28T, Q30H/R, L31M, Y93H
1b Con1~ 9L31M, Y93H
2a JFH-128 – 103F28S, L31M
3a S52 / Hybrid120 – 146A30K, L31F, Y93H
4a ED43~ 12L30H/R, Y93H
5a SA13 / Hybrid3 – 33L31F/V
6a HK6a / Hybrid~ 74L31M, T58A/S

Note: Genotype 1b exhibits the highest relative resistance barrier to DCV, while genotype 2a exhibits the lowest 3.

Experimental Methodology: Self-Validating Replicon Elimination Assay

To accurately evaluate the potency (EC50) and cytotoxicity (CC50) of NS5A inhibitors like Daclatasvir, researchers employ a 96-well based replicon elimination assay 5. This protocol is designed as a self-validating system : it multiplexes a viral replication readout with a host cell viability readout to ensure that the observed antiviral effect is not a false positive caused by drug-induced host cell toxicity.

Step-by-Step Methodology

Step 1: Cell Seeding and Culture

  • Action: Seed 10,000 Huh-7 cells harboring a bicistronic HCV replicon (expressing a Renilla luciferase reporter) per well in a 96-well plate.

  • Causality: Huh-7 cells provide the necessary hepatocyte-specific host factors (like PI4KA and miR-122) required for HCV replication. The use of a replicon system allows for the safe, BSL-2 evaluation of viral RNA replication without the risks associated with producing infectious viral particles.

Step 2: Compound Treatment

  • Action: After 24 hours of incubation, treat the cells with serial dilutions of Daclatasvir 2HCl (ranging from 1 fM to 1 µM) dissolved in DMSO (final DMSO concentration ≤0.5%). Incubate for 72 hours.

  • Causality: A wide logarithmic concentration gradient is essential to capture the full dose-response curve, allowing for precise mathematical modeling of the EC50 (the concentration yielding 50% inhibition of viral replication).

Step 3: Self-Validating Dual Readout

  • Action A (Cytotoxicity Control): Add resazurin dye directly to the culture media 4 hours prior to the end of the 72-hour incubation. Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: Metabolically active host cells reduce non-fluorescent resazurin to highly fluorescent resorufin. If fluorescence drops, the compound is killing the host cells. This establishes the CC50 and proves that viral reduction is due to specific NS5A targeting, not generalized cell death 5.

  • Action B (Efficacy Readout): Aspirate media, lyse the cells, and add Renilla luciferase substrate. Measure luminescence.

    • Causality: The luciferase gene is integrated into the viral replicon. Luminescence is directly proportional to the amount of viral RNA translated, providing a highly sensitive, real-time quantification of NS5A-mediated replication complex activity.

G Seed Seed Huh-7 Replicon Cells (96-well plate) Treat Daclatasvir Treatment (Serial Dilutions, 72h) Seed->Treat Split Dual Readout System Treat->Split Luc Luciferase Assay (Measures Viral RNA) Split->Luc Tox Resazurin Assay (Measures Cell Viability) Split->Tox Analyze Calculate EC50 & CC50 (Self-Validating) Luc->Analyze Tox->Analyze

Fig 2: Self-validating 96-well HCV replicon elimination assay with dual viability/efficacy readouts.

References

  • Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • What is the mechanism of Daclatasvir Dihydrochloride? - Patsnap Synapse Source: Patsnap URL:[Link]

  • A 96-well based analysis of replicon elimination with the HCV NS5A replication complex inhibitor daclatasvir - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6 - ASM Journals Source: American Society for Microbiology (ASM) URL:[Link]

Sources

Exploratory

Daclatasvir Dihydrochloride: Structural Biology, Mechanism of Action, and Analytical Characterization

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists Executive Summary The advent of direct-acting antivirals (DAAs) revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

The advent of direct-acting antivirals (DAAs) revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) infection. At the forefront of this paradigm shift is Daclatasvir dihydrochloride , a first-in-class, highly potent inhibitor of the HCV non-structural protein 5A (NS5A) 1. By targeting a protein devoid of enzymatic activity but essential for viral replication and assembly, daclatasvir achieves viral suppression at picomolar concentrations.

This technical guide provides an in-depth analysis of daclatasvir dihydrochloride, synthesizing its physicochemical properties, structural biology, dual-mechanism of action, and the rigorous analytical and biological protocols required to evaluate its efficacy and stability in a laboratory setting.

Physicochemical Profiling & Structural Biology

Daclatasvir is a highly symmetrical molecule featuring a central biphenyl core linked to two imidazole rings, which are in turn connected to proline derivatives capped with methyl carbamate groups. This unique C2-symmetric structure is purposefully designed to interact with the dimeric interface of the NS5A protein 2.

Formulated as a dihydrochloride salt, the basic imidazole nitrogens are protonated, vastly improving the molecule's aqueous solubility compared to its free base form, which is critical for oral bioavailability and formulation stability 1.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Molecular Formula C₄₀H₅₂Cl₂N₈O₆ (Salt) / C₄₀H₅₀N₈O₆ (Free Base)
Molecular Weight 811.8 g/mol (Salt) / 738.88 g/mol (Free Base)
Aqueous Solubility >700 mg/mL (Freely soluble)
Appearance White to yellow crystalline powder
Target Protein HCV Non-structural protein 5A (NS5A) Domain I
In Vitro Potency (EC₅₀) ~9 pM (Genotype 1b); ~50 pM (Genotype 1a)

Mechanism of Action: The NS5A Paradigm

Unlike standard protease or polymerase inhibitors that block active enzymatic sites, daclatasvir targets NS5A, a zinc-binding, proline-rich hydrophilic phosphoprotein. NS5A is a master regulator of the HCV lifecycle, functioning as a dimer to organize the viral replication complex 3.

Daclatasvir binds with extreme affinity to the N-terminus of Domain I of the NS5A protein. This binding induces profound conformational distortions that disrupt two distinct, critical stages of the viral lifecycle 2:

  • RNA Replication Blockade: It prevents NS5A from interacting with host cell membranes to form the "membranous web," the specialized intracellular compartment where viral RNA synthesis occurs.

  • Virion Assembly Inhibition: It disrupts the interaction between NS5A and the viral core protein, preventing the assembly and secretion of infectious virions into the host bloodstream 3.

MOA DCV Daclatasvir Dihydrochloride NS5A HCV NS5A Protein (Domain I N-terminus) DCV->NS5A High-affinity binding (pM) ConfChange Conformational Distortion NS5A->ConfChange RNA_Rep Inhibition of RNA Replication (Membranous Web Disruption) ConfChange->RNA_Rep Assembly Inhibition of Virion Assembly & Secretion ConfChange->Assembly Clearance Viral Clearance / SVR RNA_Rep->Clearance Assembly->Clearance

Figure 1: Dual-mechanism signaling pathway of Daclatasvir inhibiting HCV RNA replication and virion assembly.

Analytical Characterization: Stability-Indicating RP-HPLC Protocol

To ensure the quality, purity, and stability of daclatasvir dihydrochloride during drug development, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is designed as a self-validating system to separate the active pharmaceutical ingredient (API) from its degradation products 4.

Rationale & Causality of Method Parameters
  • Stationary Phase (C18 Column): The highly hydrophobic biphenyl core of daclatasvir requires a non-polar C18 stationary phase for adequate retention and separation from polar degradants.

  • Mobile Phase (Acetonitrile : 0.05% OPA in water): Orthophosphoric acid (OPA) lowers the pH to ~2.5. This acidic environment is critical; it fully protonates the imidazole nitrogens on daclatasvir, preventing secondary ion-exchange interactions with residual unendcapped silanols on the silica matrix. This eliminates peak tailing and ensures sharp, symmetrical peaks.

  • Detection Wavelength (315 nm): The extended conjugated pi-system of the biphenyl-bisimidazole backbone absorbs strongly at 315 nm, providing high sensitivity while avoiding background noise from common excipients that absorb at lower UV wavelengths.

Step-by-Step Methodology
  • System Setup: Equip an HPLC system with a UV/Vis or Diode Array Detector (DAD). Install a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Maintain the column oven at 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and 0.05% Orthophosphoric Acid in Milli-Q water. Degas the mixture via sonication for 10 minutes. Set the flow rate to 0.7 mL/min.

  • Standard Preparation: Accurately weigh 10 mg of daclatasvir dihydrochloride reference standard. Dissolve in 10 mL of mobile phase to create a 1000 µg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • System Suitability Testing (Self-Validation): Inject the working standard six times. The system is validated only if:

    • Relative Standard Deviation (RSD) of peak area is ≤ 2.0%.

    • Tailing factor is ≤ 1.5.

    • Theoretical plates (N) are ≥ 2000.

  • Sample Analysis: Inject 10 µL of the prepared sample. Daclatasvir will elute at a retention time ( tR​ ) of approximately 3.7 to 4.0 minutes 4. Integrate the peak area at 315 nm and quantify against the standard calibration curve.

In Vitro Pharmacodynamics: HCV Replicon Assay Protocol

Because wild-type HCV is notoriously difficult to culture efficiently in standard cell lines, the antiviral potency of daclatasvir is evaluated using an HCV Subgenomic Replicon Assay . This system provides a safe (BSL-2), quantitative, and highly reproducible method to measure RNA replication inhibition 5.

Rationale & Causality of Assay Design
  • Huh-7 Cell Line: Human hepatoma cells are utilized because they natively support the HCV replication complex and possess the necessary host lipid droplets and membrane structures.

  • Luciferase Reporter: The subgenomic replicon is engineered to express firefly luciferase. As the viral RNA replicates, luciferase is co-translated. Adding a luciferin substrate yields a luminescent signal directly proportional to viral RNA levels, bypassing the need for labor-intensive RT-qPCR.

  • Self-Validating Controls: The assay relies on the calculation of a Z'-factor. By using 0.5% DMSO as a negative control (0% inhibition) and a supratherapeutic dose of a known inhibitor (e.g., 1 µM Sofosbuvir) as a positive control (100% inhibition), the assay validates its own dynamic range. A Z'-factor > 0.5 indicates a robust assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest Huh-7 cells harboring the HCV genotype 1b (Con1) luciferase replicon. Seed the cells into a white, opaque 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in 90 µL of Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37 °C in 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of daclatasvir dihydrochloride in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point dose-response curve. Dilute these stocks 1:200 in culture media to ensure the final DMSO concentration on the cells does not exceed 0.5% (to prevent solvent-induced cytotoxicity).

  • Treatment: Add 10 µL of the diluted daclatasvir to the respective wells. Include vehicle control wells (0.5% DMSO) and positive control wells.

  • Incubation: Incubate the treated plates for 72 hours at 37 °C. This duration allows sufficient time for the decay of pre-existing luciferase and viral RNA, ensuring the readout reflects true inhibition of de novo replication.

  • Lysis and Readout: Remove the plates from the incubator and equilibrate to room temperature for 15 minutes. Add 100 µL of a commercial luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to each well. Incubate in the dark for 10 minutes.

  • Quantification: Read the luminescence using a microplate reader (integration time: 1 second/well).

  • Data Analysis: Normalize the Relative Light Units (RLU) against the vehicle control. Plot the percent inhibition versus the log₁₀ of the daclatasvir concentration. Use non-linear regression (four-parameter logistic equation) to calculate the EC₅₀ value.

RepliconAssay Cells Huh-7 Cells (HCV Replicon) Treatment Daclatasvir Treatment (Serial Dilutions) Cells->Treatment Incubation Incubation (72 hours at 37°C) Treatment->Incubation Lysis Cell Lysis & Luciferin Addition Incubation->Lysis Readout Luminescence Readout (Relative Light Units) Lysis->Readout Analysis EC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Workflow of the high-throughput HCV Subgenomic Replicon Assay for EC₅₀ determination.

Resistance Barrier & Clinical Implications

While daclatasvir possesses unprecedented potency, its symmetrical binding mode means that single amino acid substitutions in Domain I of NS5A (particularly at positions L31 and Y93) can significantly alter the binding pocket's conformation, leading to a low barrier to resistance in monotherapy 5. For instance, the Y93H mutation in genotype 1b can shift the EC₅₀ by several orders of magnitude 2.

To circumvent this, daclatasvir is strictly formulated and administered as part of a combination therapy regimen—most notably with sofosbuvir (an NS5B nucleotide polymerase inhibitor) or asunaprevir (an NS3/4A protease inhibitor). The orthogonal mechanisms of action in these combinations create a self-validating therapeutic blockade, ensuring sustained virologic response (SVR) even in the presence of baseline NS5A polymorphisms 5.

References

  • PubChem - Daclatasvir Dihydrochloride | C40H52Cl2N8O6 | CID 25154713. Available at:[Link]

  • Patsnap Synapse - What is the mechanism of Daclatasvir Dihydrochloride? Available at: [Link]

  • PubMed Central (PMC) - Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Available at:[Link]

  • PubMed Central (PMC) - In Vitro Assessment of Re-treatment Options for Patients with Hepatitis C Virus Genotype 1b Infection Resistant to Daclatasvir Plus Asunaprevir. Available at:[Link]

  • ACS Publications - A Refined Model of the HCV NS5A Protein Bound to Daclatasvir Explains Drug-Resistant Mutations and Activity against Divergent Genotypes. Available at: [Link]

Sources

Foundational

Daclatasvir 2HCl Binding Affinity to Hepatitis C Virus NS5A: A Technical Guide to Molecular Mechanisms and Kinetic Profiling

Executive Summary Daclatasvir dihydrochloride (DCV 2HCl) represents a watershed milestone in antiviral pharmacology as a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir dihydrochloride (DCV 2HCl) represents a watershed milestone in antiviral pharmacology as a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). Because NS5A lacks intrinsic enzymatic activity and functions primarily as a membrane-anchored scaffolding protein, traditional active-site inhibition paradigms do not apply. Instead, Daclatasvir acts as a highly potent protein-protein interaction (PPI) inhibitor.

This whitepaper provides an in-depth technical analysis of Daclatasvir’s binding kinetics, the structural biology of its target engagement, and the validated experimental methodologies required to quantify its affinity and efficacy.

Structural Biology of the NS5A-Daclatasvir Interaction

The Target: NS5A Domain I

NS5A is a 447-amino-acid zinc-binding phosphoprotein essential for HCV RNA replication and virion assembly. It is structurally divided into three domains. Domain I (DI, residues 1–213) is highly structured and coordinates a single zinc ion per monomer. The extreme N-terminus (residues 1–30) forms an amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum (ER) membrane .

The Mechanism of Action (MoA)

Daclatasvir is a symmetric, dimeric molecule characterized by a biphenyl core linked to prolyl-pyrrolidine and imidazole groups. Despite its structural symmetry, advanced pharmacophore modeling and X-ray crystallography reveal that Daclatasvir binds asymmetrically to the NS5A homodimer .

The primary binding pocket is located at the D-I A/B dimer membrane interface, specifically targeting a conserved poly-proline region between residues Leu31 and Tyr93. By intercalating into this interface, Daclatasvir allosterically locks NS5A into a rigid conformation, preventing the dynamic structural shifts required to form the membranous web (the viral replication complex) .

MoA DCV Daclatasvir 2HCl (Symmetric Dimer) Complex Asymmetric Binding Complex DCV->Complex Picomolar Affinity NS5A HCV NS5A Homodimer (Domain I: Residues 31-93) Interface Membrane Interface (Poly-Proline Region) NS5A->Interface Localizes to ER Interface->Complex Target Site Inhibition Disruption of Replication Complex & Virion Assembly Complex->Inhibition Allosteric Shift

Fig 1. Daclatasvir asymmetric binding to the NS5A homodimer and subsequent replication inhibition.

Kinetic Profiling and Genotypic Variance

Daclatasvir exhibits pan-genotypic activity, but its binding affinity—and consequently its cellular potency (EC50)—varies significantly across HCV genotypes and specific resistance-associated substitutions (RAS).

The binding affinity is heavily dependent on the steric and electrostatic environment maintained by Tyr93 and Leu31. For instance, the Y93H mutation replaces a bulky, aromatic tyrosine with a positively charged histidine. This disrupts the critical pi-pi stacking and salt-bridge networks (often involving Arg56 and Glu62) required to stabilize the Daclatasvir-NS5A complex, resulting in a massive loss of binding affinity .

Quantitative Potency Summary

Table 1: Daclatasvir Binding Potency Across HCV Genotypes and Mutants

HCV Genotype / StrainAssay TypeBinding Affinity / Potency (EC50)Reference
GT-1b (Con1) Replicon (Luciferase)0.009 nM (9 pM)
GT-1a (H77) Replicon (FRET)0.050 nM (50 pM)
GT-2a (JFH-1) Replicon (Luciferase)0.028 nM (28 pM)
GT-3a Replicon (Luciferase)0.412 nM (412 pM)
GT-1b (Y93H Mutant) Replicon (Luciferase)>10,000 nM (>10 µM)

Experimental Methodologies for Affinity Determination

Quantifying the binding affinity of Daclatasvir to NS5A presents unique biophysical challenges. Full-length NS5A is highly insoluble in aqueous buffers due to its N-terminal amphipathic helix and intrinsically disordered Domains II and III. Therefore, two orthogonal approaches are required: Cell-Based Replicon Assays (to measure functional EC50 in a native lipid environment) and Microscale Thermophoresis (MST) (to measure direct thermodynamic Kd using truncated constructs).

Protocol 1: Cell-Based HCV Replicon Assay (Functional EC50)

Causality & Rationale: HCV is notoriously difficult to culture in standard cell lines without adaptive mutations. The subgenomic replicon system isolates the RNA replication machinery, allowing precise quantification of replication complex inhibition without confounding variables from viral entry or egress .

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture Huh7 cells harboring the HCV subgenomic replicon (e.g., GT-1b Con1 with a firefly luciferase reporter) in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure). Seed at 10,000 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve Daclatasvir 2HCl in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay media (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity).

  • Incubation: Aspirate seeding media and apply the Daclatasvir dilution series. Incubate for 48 to 72 hours at 37°C, 5% CO2. Causality: This duration allows for the degradation of pre-existing reporter proteins, ensuring the signal accurately reflects de novo replication inhibition.

  • Lysis and Detection: Lyse cells using a proprietary luciferase lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Self-Validation (Cytotoxicity Counter-Screen): In a parallel plate, perform a resazurin-based cell viability assay. Validation Logic: This ensures that the observed drop in luminescence is due to specific NS5A inhibition, not general compound cytotoxicity.

  • Data Analysis: Plot luminescence (normalized to vehicle control) against log[Daclatasvir]. Use non-linear regression (four-parameter logistic curve) to calculate the EC50.

Protocol 2: Microscale Thermophoresis (MST) for Direct Kd

Causality & Rationale: Traditional Surface Plasmon Resonance (SPR) requires immobilizing the target protein on a 2D dextran matrix. Because NS5A Domain I is highly prone to aggregation, surface immobilization often yields artifactual multiphasic binding curves. MST measures binding in free solution via thermophoresis, mitigating surface-induced oligomerization and providing a true thermodynamic profile .

Step-by-Step Methodology:

  • Protein Engineering & Purification: Express a truncated NS5A Domain I construct (e.g., residues 31–198) in E. coli. Causality: The N-terminal amphipathic helix (residues 1–30) must be deleted (Δ1-30) because it embeds into membranes and causes severe aggregation in aqueous in vitro assays, masking specific binding events . Purify via Strep-tag or Ni-NTA affinity chromatography.

  • Fluorescent Labeling: Label the purified NS5A Δ1-30 construct using an NHS-ester fluorescent dye that targets primary amines (lysine residues). Purify the labeled protein from free dye using a size-exclusion spin column.

  • Titration Series: Prepare a 16-point serial dilution of Daclatasvir 2HCl in MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20 to prevent capillary sticking). Mix with a constant concentration of labeled NS5A (typically 10–50 nM).

  • MST Measurement: Load the samples into standard MST glass capillaries. Apply an infrared laser to create a microscopic temperature gradient. Track the migration of the fluorescent NS5A-Daclatasvir complex out of the heated zone.

  • Self-Validation (Denaturation Control): Perform the exact same MST run using SDS-denatured NS5A. Validation Logic: If the thermophoretic shift disappears, it confirms that Daclatasvir binding is strictly dependent on the folded 3D conformation of Domain I, ruling out non-specific electrostatic interactions.

  • Kd Calculation: Plot the normalized fluorescence (fraction bound) against ligand concentration to derive the dissociation constant (Kd).

Workflow Construct NS5A D1 Construct (Δ1-30 Amphipathic Helix) Purify Affinity Purification (Strep-tag / Ni-NTA) Construct->Purify Label Fluorescent Labeling (NHS-Ester) Purify->Label Titration DCV Titration (Serial Dilution) Label->Titration MST MST Measurement (Thermophoresis) Titration->MST Kd Kd Determination MST->Kd

Fig 2. Microscale Thermophoresis (MST) workflow for determining Daclatasvir-NS5A binding affinity.

Conclusion

Daclatasvir 2HCl achieves its profound antiviral efficacy not by blocking an enzymatic cleft, but by acting as a molecular wedge at the NS5A homodimer interface. The picomolar binding affinity observed in both replicon and biophysical assays underscores the precision of its symmetric-to-asymmetric binding mode. Understanding these kinetic parameters and the methodologies used to derive them is critical for the ongoing development of next-generation antivirals targeting scaffolding proteins with high barriers to resistance.

References

  • Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition. Journal of Medicinal Chemistry.[Link]

  • Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir. Journal of Medicinal Chemistry.[Link]

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry.[Link]

  • Overall Structural Model of NS5A Protein from Hepatitis C Virus and Modulation by Mutations Conferring Resistance. Biochemistry.[Link]

  • The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors. Protein Science (PMC).[Link]

  • Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025). Journal of Medicinal Chemistry.[Link]

  • BindingDB: BMS-790052 (Daclatasvir) Affinity Data. BindingDB.[Link]

  • FDA Clinical Virology Review: NDA 206843 (Daclatasvir). U.S. Food and Drug Administration.[Link]

Exploratory

In vitro antiviral activity of Daclatasvir dihydrochloride

In Vitro Antiviral Activity of Daclatasvir Dihydrochloride: A Technical Guide to NS5A Inhibition 1. Executive Summary: The Paradigm Shift in HCV Therapeutics As a Senior Application Scientist evaluating direct-acting ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Antiviral Activity of Daclatasvir Dihydrochloride: A Technical Guide to NS5A Inhibition

1. Executive Summary: The Paradigm Shift in HCV Therapeutics As a Senior Application Scientist evaluating direct-acting antivirals (DAAs), it is critical to understand that Daclatasvir dihydrochloride (BMS-790052) represents a watershed moment in antiviral pharmacology 1. Unlike traditional DAAs that target active viral enzymes (such as the NS3/4A protease or NS5B polymerase), Daclatasvir targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A)—a regulatory phosphoprotein with no known intrinsic enzymatic activity 2. This guide provides a rigorous technical analysis of Daclatasvir’s in vitro antiviral activity, elucidating its mechanism of action, pan-genotypic efficacy, and the self-validating experimental protocols required to quantify its potency.

2. Mechanistic Causality: Dismantling the Membranous Web HCV NS5A is a 447-amino-acid, zinc-binding protein essential for both viral RNA replication and virion assembly [[2]](). The causality of Daclatasvir’s extreme picomolar potency lies in its palindromic, dimeric chemical structure, which acts as a precise molecular wedge.

  • Domain I Binding & Conformational Lock: Daclatasvir binds symmetrically to the N-terminus (amino acids 1–100) of the "back-to-back" NS5A Domain I dimer [[3]]() 4. This high-affinity interaction induces a conformational lock that distorts the protein's native architecture.

  • Disruption of Host-Virus Interactions: This structural distortion prevents NS5A from interacting with critical host cellular factors, most notably phosphatidylinositol 4-kinase alpha (PI4KA) 5.

  • Collapse of the Replication Complex: Normally, the NS5A-PI4KA complex drives the hyper-accumulation of phosphatidylinositol 4-phosphate (PI4P), which remodels the host's endoplasmic reticulum into a "membranous web" 54. By uncoupling this pathway, Daclatasvir dismantles this protective microenvironment, simultaneously halting de novo RNA synthesis and the assembly of infectious viral particles.

MoA Dac Daclatasvir Dihydrochloride NS5A HCV NS5A Protein (Domain I) Dac->NS5A Binds symmetrically Dimer NS5A Dimerization & Conformation NS5A->Dimer Disrupts MemWeb Membranous Web Formation (PI4KA) Dimer->MemWeb Blocks host interactions Rep Viral RNA Replication MemWeb->Rep Inhibits Assm Virion Assembly MemWeb->Assm Inhibits

Caption: Mechanistic pathway of Daclatasvir disrupting NS5A dimerization and membranous web formation.

3. Quantitative In Vitro Antiviral Profiling Daclatasvir exhibits extraordinary pan-genotypic potency, frequently achieving half-maximal effective concentrations (EC50) in the low picomolar (pM) range 63.

Table 1: In Vitro EC50 Values of Daclatasvir Across HCV Genotypes (Replicon Assays)

HCV Genotype / StrainMean EC50 ValueReference
Genotype 1a 50 pM6
Genotype 1b 9 pM62
Genotype 2a (JFH-1) 20 – 28 pM63
Genotype 3a 120 – 870 pM7
Genotype 4a 12 pM6
Genotype 5a 33 pM6

The Causality of Resistance: While Daclatasvir is highly potent, its genetic barrier to resistance in certain subtypes (e.g., GT1a and GT3a) is relatively low when utilized as a monotherapy. Single amino acid substitutions at the N-terminus of NS5A—such as L31F or Y93H—can drastically reduce susceptibility 78. For instance, the Y93H mutation in GT3a alters the Domain I binding pocket, sterically hindering Daclatasvir's palindromic structure from docking symmetrically, thereby increasing the EC50 by >3,000-fold [[7]]() 8.

4. Self-Validating Protocol: The HCV Replicon Assay To rigorously quantify the EC50 of NS5A inhibitors, researchers utilize the HCV subgenomic replicon system. This protocol is designed as a self-validating loop: it measures the specific inhibition of viral replication while simultaneously counter-screening for host cell cytotoxicity, ensuring that observed viral clearance is a direct antiviral effect and not an artifact of cell death [[9]]() 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 human hepatoma cells harboring the HCV replicon (e.g., genotype 1b Con1) at a density of 104 cells/well in 96-well plates using DMEM supplemented with 10% FBS 92.

    • Causality: Huh-7 cells are highly permissive to HCV replication, providing a robust and stable host environment for the replicon machinery.

  • Compound Administration: Following an 18-hour incubation to allow for cell adherence and metabolic stabilization, introduce Daclatasvir via serial dilutions in DMSO 2.

  • Phenotypic Incubation: Incubate the treated plates for 72 hours at 37°C in 5% CO2.

    • Causality: A 72-hour window is critical. It allows sufficient time for the turnover and degradation of pre-existing viral replicase complexes, unmasking the drug's true inhibitory effect on de novo RNA synthesis 10.

  • Signal Quantification (FRET Assay): Add a Fluorescence Resonance Energy Transfer (FRET) peptide substrate specific to the HCV NS3/4A protease to the lysed cells. Cleavage of this substrate emits a quantifiable fluorescent signal at 490 nm 9.

    • Causality: Because the replicon expresses the viral polyprotein as a single unit, NS3 protease activity serves as a highly sensitive, indirect proxy for total viral RNA replication [[9]]().

  • Cytotoxicity Counter-Screen: In parallel wells, apply Alamar Blue (resazurin) to measure cellular metabolic activity 9.

    • Causality: This establishes the CC50 (50% cytotoxic concentration). Validating that the EC50 is driven by targeted antiviral activity yields a therapeutic index (CC50/EC50) of >100,000 for Daclatasvir, confirming its high specificity and safety margin in vitro2.

Workflow N1 1. Seed Huh-7 HCV Replicon Cells (10^4 cells/well) N2 2. Incubate Overnight (18 h at 37°C, 5% CO2) N1->N2 N3 3. Add Daclatasvir Dilutions (Serial dilution in DMSO) N2->N3 N4 4. 72-Hour Incubation (Viral replication inhibition) N3->N4 N5 5. Cell Lysis & Signal Detection (FRET or Luciferase Assay) N4->N5 N6 6. Data Analysis (Calculate EC50 & CC50) N5->N6

Caption: Step-by-step workflow of the in vitro HCV replicon assay with cytotoxicity counter-screening.

5. Synergistic Dynamics in Combination Therapy In vitro studies demonstrate that Daclatasvir exhibits profound additive to synergistic antiviral activity when co-administered with NS3/4A protease inhibitors (e.g., asunaprevir) or NS5B polymerase inhibitors (e.g., sofosbuvir) 63. The mechanistic rationale is rooted in orthogonal targeting: while sofosbuvir acts as a nucleotide analog chain terminator during active RNA polymerization, Daclatasvir prevents the structural formation of the replication complex itself 11. This dual-pronged assault collapses the viral replication machinery and significantly raises the genetic barrier to resistance, forming the basis for modern curative all-oral HCV regimens.

References [6] Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - Annals of Gastroenterology. 6[1] The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC. 1[7] In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC. 7[8] 206843Orig1s000 - accessdata.fda.gov. 8[5] Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC.5[3] AusPAR Attachment 1: Product Information for Daklinza - TGA. 3[4] Discovery and development of NS5A inhibitors - Wikipedia. 4[11] In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2 - PMC. 11[9] Identification of Hepatitis C Virus NS5A Inhibitors - PMC. 9[2] Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - NATAP. 2[10] NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains - PLOS Pathogens. 10

Foundational

Whitepaper: Physicochemical Profiling and Analytical Methodologies for Daclatasvir Dihydrochloride

Executive Summary Daclatasvir dihydrochloride is a first-in-class, highly potent direct-acting antiviral (DAA) that fundamentally revolutionized the treatment of Hepatitis C Virus (HCV). By selectively targeting the vira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir dihydrochloride is a first-in-class, highly potent direct-acting antiviral (DAA) that fundamentally revolutionized the treatment of Hepatitis C Virus (HCV). By selectively targeting the viral nonstructural protein 5A (NS5A), it effectively halts viral RNA replication and virion assembly. For drug development professionals and analytical scientists, understanding the physicochemical nuances of Daclatasvir—specifically its salt form, lipophilicity, and pH-dependent ionization—is critical for designing robust formulations and self-validating analytical quality control methods.

Chemical Identity & Structural Rationale

Daclatasvir is a complex chiral molecule containing four stereocenters (1, 1', 2, 2') all in the S configuration. The free base of daclatasvir is highly lipophilic, exhibiting an AlogP of 6.221[1]. To overcome the inherently poor aqueous solubility of the free base, the active pharmaceutical ingredient (API) is synthesized as a dihydrochloride salt .

The strategic protonation of the imidazole rings yields a compound that is freely soluble in water (>700 mg/mL). This physicochemical shift is the direct causality for its rapid dissolution profile and high oral bioavailability in solid dosage forms. Furthermore, polymorphism screening has identified two neat crystalline dihydrochloride salts (N-1 and N-2), with the N-2 form selected for commercial manufacturing due to its superior thermodynamic stability.

Physicochemical Properties Summary

To facilitate rapid reference for formulation and analytical development, the core quantitative data for Daclatasvir Dihydrochloride is summarized below:

PropertyValue
IUPAC Name Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride
CAS Number 1009119-65-6
Molecular Formula C40H50N8O6 · 2HCl
Molecular Weight 811.80 g/mol (Salt) / 738.88 g/mol (Free Base)
Appearance White to yellow crystalline powder
Aqueous Solubility >700 mg/mL (Freely soluble)
Organic Solubility Soluble in DMSO, Methanol, Ethanol (95%); Insoluble in DCM, THF, Acetone
LogP (AlogP) 6.22 (Free Base)
Polymorphism Forms N-1 and N-2 (N-2 is thermodynamically most stable)
UV Absorbance (λmax) ~317 nm (in Methanol) / 302 nm (in 0.1N HCl)

Mechanism of Action: The NS5A Inhibition Pathway

Daclatasvir acts as a potent pan-genotypic inhibitor of the HCV NS5A replication complex 2[2]. In vitro modeling indicates that the molecule binds specifically to the N-terminus within Domain 1 of the NS5A protein (spanning amino acids 21-30). This binding induces severe structural distortions that completely abrogate the protein's ability to facilitate viral RNA replication and subsequent virion assembly.

NS5A_Mechanism HCV HCV RNA Genome Polyprotein Viral Polyprotein HCV->Polyprotein NS5A NS5A Protein (Domain 1) Polyprotein->NS5A Replication RNA Replication Complex NS5A->Replication Assembly Virion Assembly NS5A->Assembly Daclatasvir Daclatasvir 2HCl Binding Binds Amino Acids 21-30 (Structural Distortion) Daclatasvir->Binding Binding->NS5A Inhibits

Fig 1: Mechanism of action of Daclatasvir inhibiting the HCV NS5A replication complex.

Analytical Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a sequence of steps; they must function as a self-validating system where every parameter serves a deliberate physicochemical purpose.

RP-HPLC Quantification Protocol

The following protocol is engineered for the precise quantification of Daclatasvir 2HCl in bulk and pharmaceutical dosage forms .

Step 1: Mobile Phase Preparation

  • Action: Prepare a 50:50 (v/v) mixture of 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and Acetonitrile. Adjust the buffer pH to 4.5 .

  • Causality: The selection of pH 4.5 is a deliberate mechanism to control the ionization of the imidazole rings. At this pH, the basic nitrogens remain protonated, preventing secondary interactions with free silanol groups on the silica support, which would otherwise manifest as severe peak tailing. Acetonitrile provides the necessary organic modifier strength to elute the highly lipophilic biphenyl backbone.

Step 2: Sample Preparation

  • Action: Dissolve the API standard in a 50% aqueous Methanol diluent to achieve a working concentration (e.g., 10 µg/mL).

  • Causality: While Daclatasvir 2HCl is freely soluble in water, utilizing a purely aqueous diluent can lead to poor peak shapes due to solvent mismatch with the organic modifier in the mobile phase. A 50% methanol diluent bridges this gap, ensuring complete dissolution while maintaining chromatographic integrity upon injection.

Step 3: Chromatographic Separation & Detection

  • Action: Inject 10 µL into a C18 column (250mm x 4.6mm, 5µm) at an isocratic flow rate of 1.0 mL/min. Monitor UV absorbance at 316 nm[3].

  • Causality: The biphenyl and imidazole conjugated system in the Daclatasvir backbone exhibits a strong chromophoric response at 316 nm. This specific wavelength allows for high sensitivity (LOD < 1.63 µg/mL) while strictly avoiding background noise from standard excipients that typically absorb at lower wavelengths (<250 nm).

Step 4: System Suitability (Self-Validation)

  • Action: Mandate a system suitability criterion of a tailing factor ≤ 1.5 and theoretical plates ≥ 4000.

  • Causality: This acts as the protocol's internal logic gate. Failure to meet these metrics immediately alerts the analyst to buffer depletion, pH drift, or column voiding, preventing the reporting of artifactual data.

HPLC_Protocol API Daclatasvir 2HCl Sample Prep Sample Prep (50% Methanol) API->Prep Column C18 Column (Isocratic Separation) Prep->Column Mobile Mobile Phase (Buffer:ACN 50:50) Mobile->Column Detection UV Detection (316 nm - 320 nm) Column->Detection Validation System Suitability (Plates >4000, Tailing <1.5) Detection->Validation

Fig 2: Self-validating RP-HPLC workflow for Daclatasvir 2HCl quantification.

Stability-Indicating Assay (Forced Degradation)

To ensure the trustworthiness of the analytical method, the assay must be challenged through forced degradation. Daclatasvir is chemically robust but exhibits specific vulnerabilities:

  • Alkaline Hydrolysis: Expose the API to 0.1N NaOH. Daclatasvir is susceptible to degradation under basic conditions, which challenges the stability of the carbamate linkages.

  • Oxidative Stress: Treat the sample with 30% H₂O₂ for 24 hours[4]. This acts as a positive control for the method's resolving power against imidazole N-oxide degradants.

  • Photolytic Degradation: Expose to high-intensity UV/visible light, as the conjugated biphenyl system is prone to photo-oxidation.

Self-Validation Check: If the HPLC method cannot achieve baseline resolution (Rs > 2.0) between the intact Daclatasvir peak and its primary oxidative/hydrolytic degradants, the system fails validation and the mobile phase gradient must be adjusted.

References

  • AusPAR Attachment 1: Product Information for Daklinza | tga.gov.au |

  • Active Ingredient DACLATASVIR DIHYDROCHLORIDE - Formulation Diary | formulationdiary.com |

  • Daclatasvir Dihydrochloride | C40H52Cl2N8O6 | CID 25154713 - PubChem | nih.gov | 2

  • Development and Validation of UV Spectroscopic Method... | ijaem.net | 5

  • A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride | ijprajournal.com | 3

  • Compound: DACLATASVIR (CHEMBL2023898) - ChEMBL | ebi.ac.uk | 1

  • stability indicating hplc method development and validation... | zenodo.org |4

Sources

Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of Daclatasvir Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Solid-State Architecture of a Potent Antiviral Daclatasvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of a Potent Antiviral

Daclatasvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a potent inhibitor of the viral non-structural protein 5A (NS5A).[1][2][3] Its efficacy and stability as a pharmaceutical agent are intrinsically linked to its solid-state properties, primarily its crystal structure. This guide provides an in-depth technical exploration of the crystal structure of Daclatasvir dihydrochloride, offering a detailed analysis for researchers and professionals in the field of drug development. Understanding the precise three-dimensional arrangement of atoms and molecules is paramount for controlling drug product performance, from manufacturing and stability to bioavailability. This document will delve into the primary crystalline form, explore the phenomenon of polymorphism, and outline the key analytical methodologies employed in its structural elucidation.

Part 1: The Primary Crystalline Form - N-2

The thermodynamically most stable polymorph of Daclatasvir dihydrochloride is designated as Form N-2.[4] This is the form utilized in the commercial drug product, Daklinza®.[5][6][7] Extensive analysis, including single-crystal X-ray measurements and synchrotron X-ray powder diffraction, has provided a detailed understanding of its crystal structure.[5][6][7]

Crystallographic Data for Form N-2

The crystal structure of Daclatasvir dihydrochloride Form N-2 has been meticulously characterized.[5][6][7] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Crystal System Triclinic[5][6][7]
Space Group P1 (#1)[5][6][7]
a 7.54808 (15) Å[5][6][7]
b 9.5566 (5) Å[5][6][7]
c 16.2641 (11) Å[5][6][7]
α 74.0642 (24)°[5][6][7]
β 84.0026 (13)°[5][6][7]
γ 70.6322 (5)°[5][6][7]
Volume 1064.150 (11) ų[5][6][7]
Z 1[5][6][7]
Molecular Packing and Hydrogen Bonding

The intricate network of hydrogen bonds is a defining feature of the Form N-2 crystal structure, contributing significantly to its stability. The protonated nitrogen atoms of the imidazole rings form strong hydrogen bonds with the chloride anions (N–H⋯Cl).[5][6] These interactions are crucial in linking the cations and anions into chains along the a-axis.[5][6]

Additionally, several C–H groups act as donors in weaker C–H⋯Cl hydrogen bonds.[6] The structure also features both intermolecular and intramolecular N–H⋯O hydrogen bonds.[6] This robust hydrogen-bonding network is a key determinant of the crystal packing and the overall stability of Form N-2.

G cluster_molecule Daclatasvir Cation cluster_anion Chloride Anion cluster_interactions Intermolecular Interactions N_imidazole_H N-H (Imidazole) H_bond_strong Strong H-Bond N_imidazole_H->H_bond_strong N-H···Cl C_H C-H H_bond_weak Weak H-Bond C_H->H_bond_weak C-H···Cl N_H_amide N-H (Amide) H_bond_other Other H-Bond N_H_amide->H_bond_other N-H···O Cl_ion Cl⁻ H_bond_strong->Cl_ion H_bond_weak->Cl_ion

Caption: Hydrogen bonding network in Daclatasvir dihydrochloride Form N-2.

Part 2: The Landscape of Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. For Daclatasvir dihydrochloride, several polymorphic forms have been identified.[4]

Known Polymorphic Forms

Besides the thermodynamically stable Form N-2, other crystalline forms have been reported in patent literature, including Form N-1, Form L1, and Form L2.[4][7][8]

  • Form N-1: Identified in initial screening studies, but Form N-2 was found to be the more stable polymorph.[4]

  • Form L1: Characterized by specific diffraction peaks in its X-ray powder diffraction (XRPD) pattern.[7][8]

  • Form L2: Also distinguished by a unique XRPD pattern.[7][8]

The existence of these polymorphs underscores the importance of stringent control over the crystallization process during manufacturing to ensure the consistent production of the desired Form N-2.

Characterization of Polymorphs by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a primary analytical technique for distinguishing between different polymorphic forms. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.

FormCharacteristic 2θ Diffraction Peaks (°)Reference
Form L1 5.35, 6.04, 6.76, 8.65, 9.21, 10.35, 10.75, 11.04, 11.66, 12.95, 13.56, 16.06, 18.11, 20.58, 22.18, 23.27 (±0.2)[8]
Form L2 8.27, 9.54, 11.06, 13.61, 15.34, 19.01, 22.26, 23.24, 24.73, 25.35 (±0.2)[8]

Part 3: Methodologies for Crystal Structure Analysis

The elucidation of the crystal structure of Daclatasvir dihydrochloride relies on a suite of sophisticated analytical techniques. This section details the primary methods employed.

Single-Crystal X-ray Diffraction (SC-XRD)

Principle: This technique involves irradiating a single crystal with an X-ray beam. The resulting diffraction pattern is used to determine the precise arrangement of atoms within the crystal lattice, providing the fundamental crystallographic data.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of Daclatasvir dihydrochloride are grown, typically by slow evaporation of a suitable solvent system.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction (PXRD)

Principle: PXRD is used to analyze a polycrystalline powder. The diffraction pattern obtained is a fingerprint of the crystalline phases present in the sample, making it ideal for polymorph screening and quality control.

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the characteristic peaks of the crystalline form(s) present. For Form N-2, Rietveld refinement can be used to refine the crystal structure against the powder diffraction data.[7]

G cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis cluster_data Data & Characterization Synthesis Daclatasvir Dihydrochloride Synthesis Crystallization Controlled Crystallization Synthesis->Crystallization SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SC_XRD PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Other Other Techniques (DSC, TGA, IR) Crystallization->Other Crystal_Data Crystal System, Space Group, Unit Cell SC_XRD->Crystal_Data Polymorph_ID Polymorph Identification PXRD->Polymorph_ID Structural_Refinement Structural Refinement PXRD->Structural_Refinement

Caption: Workflow for the crystal structure analysis of Daclatasvir dihydrochloride.

Complementary Analytical Techniques

While SC-XRD and PXRD are the primary tools for crystal structure analysis, other techniques provide valuable complementary information:

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect phase transitions, which can help differentiate between polymorphs.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information about solvation and thermal stability.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can also be used to distinguish between different polymorphic forms based on their unique spectral fingerprints.

Conclusion

The comprehensive analysis of the crystal structure of Daclatasvir dihydrochloride, particularly its stable Form N-2, is a critical component of its pharmaceutical development and quality control. A thorough understanding of its crystallographic parameters, hydrogen bonding network, and potential for polymorphism ensures the consistent production of a safe and effective drug product. The methodologies outlined in this guide represent the gold standard for solid-state characterization in the pharmaceutical industry, providing the necessary tools for researchers and scientists to fully elucidate and control the crystalline form of this important antiviral agent.

References

  • Kaduk, J. A., & Gindhart, A. M. (2021). Powder X-ray diffraction of daclatasvir dihydrochloride Form N-2 (Daklinza®), C40H52N8O6Cl2. Powder Diffraction, 36(3), 195-198. [Link]

  • World Health Organization. (2015). Daclatasvir. [Link]

  • Kaduk, J. A., & Gindhart, A. M. (2021). DATA REPORT Powder X-ray diffraction of daclatasvir dihydrochloride Form N-2 (Daklinza®), C40H52N8O6Cl2. Cambridge University Press & Assessment. [Link]

  • Kaduk, J. A., & Gindhart, A. M. (2021). Powder X-ray diffraction of daclatasvir dihydrochloride Form N-2 (Daklinza®), C40H52N8O6Cl2. Cambridge University Press & Assessment. [Link]

  • ResearchGate. (n.d.). Linearity curve of daclatasvir dihydrochloride in different concentration (µg/mL). [Link]

  • Johns Hopkins ABX Guide. (2022, October 18). Daclatasvir. [Link]

  • ResearchGate. (2021, July). Powder X-ray diffraction of daclatasvir dihydrochloride Form N-2 (Daklinza®), C 40 H 52 N 8 O 6 Cl 2 . [Link]

  • ResearchGate. (n.d.). Chemical structure of daclatasvir dihydrochloride. [Link]

  • Wikipedia. (n.d.). Daclatasvir. [Link]

  • Belema, M., & Meanwell, N. A. (2018). The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. ACS Medicinal Chemistry Letters, 9(10), 961–974. [Link]

  • Sanphui, P., et al. (2019). Crystalline forms of daclatasvir dihydrochloride. U.S.
  • Al-Shehri, M. M., et al. (2021). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Thai Journal of Pharmaceutical Sciences, 45(3), 195-202. [Link]

  • Haral, T. M., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF DECLATASVIR DIHYDROCHLORIDE BY RP HPLC METHOD. International Journal of Novel Research and Development, 1(5). [Link]

  • World Health Organization. (2020, March). Daclatasvir (as dihydrochloride) 60mg Tablets (Hetero Labs Ltd.), HP012 WHOPAR Part 6. [Link]

  • Arote, R. B., et al. (2019). A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 10(6), 2909-2913. [Link]

  • Sanphui, P., et al. (2018). Crystalline forms of daclatasvir dihydrochloride.
  • MIMS Philippines. (n.d.). Daclatasvir: Uses & Dosage. [Link]

  • Hetero Research Foundation. (2017). Daclatasvir free base and process for the preparation thereof.
  • Therapeutic Goods Administration. (2015, December 14). Australian public assessment for Daclatasvir / Dihydrochloride. [Link]

  • Nanjing Kaimo Pharmaceutical Technology Co., Ltd. (2016). Synthesis method of Daclatasvir.
  • Prasangi, S., et al. (2017). An Improved Process for the Preparation of Daclatasvir Dihydrochloride. Der Pharma Chemica, 9(14), 109-114. [Link]

  • Drugs.com. (n.d.). Daclatasvir Dosage Guide + Max Dose, Adjustments. [Link]

  • Optimus Drugs Pvt. Ltd. (2018). Process for the preparation of daclatasvir dihydrochloride and its intermediates. U.S.
  • ChEMBL. (n.d.). Compound: DACLATASVIR (CHEMBL2023898). [Link]

  • El-Kimary, E. I., et al. (2021). SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF SOFOSBUVIR AND DACLATASVIR IN PURE AND DOSAGE FORMS. International Journal of Applied Pharmaceutics, 13(6), 235-242. [Link]

Sources

Protocols & Analytical Methods

Method

How to prepare Daclatasvir 2HCl stock solution for in vitro assays

Application Note: Preparation and Handling of Daclatasvir Dihydrochloride Stock Solutions for In Vitro Assays Executive Summary & Pharmacological Context Daclatasvir dihydrochloride (also known as BMS-790052) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of Daclatasvir Dihydrochloride Stock Solutions for In Vitro Assays

Executive Summary & Pharmacological Context

Daclatasvir dihydrochloride (also known as BMS-790052) is a highly potent, pangenotypic direct-acting antiviral agent that selectively targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A)[1]. By binding to Domain I of NS5A, Daclatasvir disrupts both viral RNA replication and virion assembly, exhibiting half-maximum effective concentrations (EC50) ranging from 9 to 146 pM in cell-based replicon assays[2][3].

For researchers conducting in vitro virology assays, pharmacokinetics profiling, or high-throughput screening, the accurate preparation of Daclatasvir 2HCl stock solutions is a critical foundational step. This guide provides a self-validating methodology for formulating, storing, and diluting Daclatasvir 2HCl to ensure maximum stability and reproducibility.

MOA HCV HCV RNA Translation NS5A NS5A Protein (Domain I) HCV->NS5A RC Replication Complex Formation NS5A->RC Assembly Virion Assembly NS5A->Assembly DCV Daclatasvir 2HCl (Inhibitor) DCV->NS5A Binds & Blocks

Fig 1. Mechanism of Daclatasvir inhibiting HCV NS5A replication and assembly.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of Daclatasvir 2HCl is essential for solvent selection and molarity calculations. A common pitfall in drug development assays is calculating molarity using the free base molecular weight rather than the salt form. You must use the dihydrochloride salt molecular weight (811.80 g/mol ) when weighing the API [2][4].

Unlike many lipophilic small molecules, Daclatasvir 2HCl is freely soluble in water (>700 mg/mL)[5]. However, for standardized compound libraries and long-term stability, Dimethyl Sulfoxide (DMSO) is often the preferred primary solvent[6][7].

Table 1: Physicochemical and Storage Specifications

ParameterSpecificationCausality / Rationale
Compound Name Daclatasvir Dihydrochloride-
CAS Number 1009119-65-6Unique identifier for the salt form[4].
Molecular Weight 811.80 g/mol (Salt)738.88 g/mol (Free Base)Critical for accurate molarity calculations[2].
Aqueous Solubility > 700 mg/mLHighly soluble due to the 2HCl salt formulation[5].
DMSO Solubility ≥ 50 mg/mLSufficient for creating concentrated (e.g., 10 mM) master stocks[7].
Storage (Powder) -20°C (3 years) / 4°C (2 years)Prevents thermal degradation of the API[1].
Storage (Solvent) -80°C (6 months) / -20°C (1 month)Minimizes hydrolysis and solvent-mediated degradation[1].

Experimental Protocols: Stock Solution Preparation

The following protocol details the creation of a 10 mM master stock solution in DMSO. This protocol is designed as a self-validating system: each step includes a visual or physical checkpoint to guarantee integrity.

Phase 1: Equilibration and Weighing

Causality: Cold API powders attract condensation when opened at room temperature. Moisture introduces weighing errors and accelerates degradation.

  • Equilibrate: Remove the Daclatasvir 2HCl powder vial from -20°C storage. Keep it sealed and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

  • Calculate: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the salt MW: Mass = 10 mM × 1 mL × 811.80 g/mol = 8.118 mg.

  • Weigh: Using an analytical balance, accurately weigh 8.12 mg of the powder into a sterile, static-free microcentrifuge tube.

Phase 2: Dissolution

Causality: Complete solvation is required to ensure uniform concentration. Micro-precipitates will skew downstream assay results.

  • Add Solvent: Pipette exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) into the tube.

  • Agitate: Vortex the solution vigorously for 30–60 seconds.

  • Sonicate (If necessary): If the powder is not completely dissolved, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes.

  • Validation Checkpoint: Hold the tube against a light source. The solution must be completely transparent, ranging from colorless to slightly yellow[2]. If any particulate matter is visible, continue sonication. Do not proceed until the solution is optically clear.

Phase 3: Aliquoting and Storage

Causality: Repeated freeze-thaw cycles cause localized concentration gradients and API precipitation.

  • Aliquot: Dispense the 10 mM master stock into 50 µL or 100 µL single-use aliquots using sterile, low-bind amber microcentrifuge tubes (Daclatasvir is stable, but amber tubes prevent generalized photodegradation).

  • Store: Immediately transfer the aliquots to a -80°C freezer. Document the preparation date; the solution is viable for up to 6 months[1].

Workflow Start Equilibrate API to RT (Prevents Condensation) Weigh Weigh 8.12 mg API (Uses 811.80 g/mol MW) Start->Weigh Solvent Add 1.0 mL Anhydrous DMSO (Creates 10 mM Stock) Weigh->Solvent Dissolve Vortex / Sonicate (Validation: Optically Clear) Solvent->Dissolve Aliquot Create Single-Use Aliquots (Prevents Freeze-Thaw) Dissolve->Aliquot Store Store at -80°C (Stable for 6 Months) Aliquot->Store

Fig 2. Standardized workflow for preparing and storing Daclatasvir 2HCl stock solutions.

In Vitro Assay Application: Serial Dilution Strategy

When applying Daclatasvir to cell-based systems (e.g., Huh-7 HCV replicon cells), the primary constraint is DMSO cytotoxicity . The final concentration of DMSO in the cell culture medium must not exceed 0.1% (v/v) .

Since Daclatasvir is exceptionally potent (EC50 in the picomolar range)[3], you will need to perform extensive serial dilutions.

Step-by-Step Dilution Protocol:

  • Thaw: Remove a single 50 µL aliquot of the 10 mM stock from -80°C. Thaw at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilution (in DMSO): Prepare a 10 µM intermediate stock by adding 1 µL of the 10 mM stock to 999 µL of DMSO. (This maintains the compound in a highly soluble state before introducing it to aqueous media).

  • Aqueous Dilution (in Media): To achieve a final working concentration of 10 nM (a standard upper-limit for EC50 curves), add 1 µL of the 10 µM intermediate stock to 1 mL of complete cell culture medium.

  • Validation Checkpoint: Verify that the final DMSO concentration in the medium is exactly 0.1%. The solution should remain clear, as Daclatasvir is highly water-soluble and will not precipitate upon introduction to the aqueous medium[2][5].

  • Application: Apply the treated medium immediately to the cell cultures to prevent non-specific binding of the drug to the plastic walls of the reservoir tubes.

References

  • Pharmaffiliates.
  • InvivoChem. Daclatasvir dihydrochloride | CAS 1009119-65-6.
  • Therapeutic Goods Administration (TGA).
  • SciSpace.
  • Selleck Chemicals. Daclatasvir Dihydrochloride | HCV Protease inhibitor | CAS 1009119-65-6.
  • IJPRA Journal.

Sources

Application

Application Note: Mechanistic RP-HPLC Method Development and Validation for Daclatasvir Dihydrochloride Quantification

As a Senior Application Scientist, developing a robust analytical method requires moving beyond empirical trial-and-error to a mechanistic understanding of analyte-stationary phase interactions. Daclatasvir dihydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method requires moving beyond empirical trial-and-error to a mechanistic understanding of analyte-stationary phase interactions. Daclatasvir dihydrochloride (DCV) is a potent, direct-acting antiviral agent (HCV NS5A inhibitor) characterized by a complex, bulky structure containing a biphenyl core flanked by imidazole and pyrrolidine rings.

The primary chromatographic challenge with DCV lies in its multiple basic nitrogen atoms. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica stationary phase. This application note details a self-validating, ICH-compliant RP-HPLC protocol designed to suppress these interactions and ensure precise quantification.

Analytical Rationale & Causality of Method Choices

To achieve a sharp, symmetrical peak for DCV, the method must control the ionization state of both the analyte and the stationary phase.

  • Mobile Phase pH & Composition: An acidic mobile phase is mandatory. By utilizing 0.05% o-phosphoric acid (pH ~2.5), the method fully protonates the basic moieties of DCV while simultaneously suppressing the ionization of residual silanol groups (pKa ~4.5) on the silica column[1]. This eliminates secondary interactions and prevents peak tailing. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity and higher elution strength, which keeps system backpressure manageable and ensures a rapid retention time ( tR​ )[1].

  • Stationary Phase: A C18 column (e.g., Hypersil C18) is chosen because its dense octadecylsilane coverage provides the necessary hydrophobic retention for the extended biphenyl and aliphatic regions of the DCV molecule[1].

  • Detection Wavelength: UV detection at 315 nm is optimal. This wavelength corresponds to the maximum absorbance ( λmax​ ) of DCV's highly conjugated biphenyl-imidazole system, providing high sensitivity while minimizing baseline noise from the mobile phase solvents, which typically absorb below 250 nm[1].

Method Development & Validation Workflow

HPLC_Workflow N1 1. Method Scouting Stationary Phase: C18 Organic Modifier: ACN N2 2. Parameter Optimization Mobile Phase: ACN:0.05% OPA (50:50) Flow Rate: 0.7 mL/min N1->N2 Select Phase N3 3. System Suitability (SST) Plates > 2000 | Tailing < 2.0 Self-Validating Step N2->N3 Isocratic Elution N4 4. ICH Validation Linearity, Accuracy, Precision LOD & LOQ Determination N3->N4 Pass Criteria N5 5. Routine Application API Quantification Formulation Assay N4->N5 Validated

Figure 1: Step-by-step workflow for RP-HPLC method development and validation of Daclatasvir.

Optimized Chromatographic Conditions

The following parameters represent the optimized, stability-indicating isocratic elution profile for DCV[1].

Table 1: Optimized Chromatographic Parameters

ParameterOptimized ConditionMechanistic Rationale
Column Hypersil C18 (250 mm × 4.6 mm, 5 µm)Strong hydrophobic retention for the biphenyl core.
Mobile Phase Acetonitrile : 0.05% o-phosphoric acid (50:50 v/v)Acidic pH completely suppresses silanol ionization.
Elution Mode IsocraticSufficient for single API quantification without matrix interference.
Flow Rate 0.7 mL/minBalances system backpressure and optimal linear velocity.
Detection Wavelength 315 nmOptimal λmax​ for the extended conjugated system.
Column Temperature 40 °CImproves mass transfer kinetics and peak symmetry.
Injection Volume 10 µLPrevents column overloading and band broadening.
Retention Time ( tR​ ) ~3.76 minEnsures rapid, high-throughput analysis.
Self-Validating Experimental Protocol

A fundamental pillar of trustworthy analytical chemistry is the implementation of a self-validating system. This protocol mandates a System Suitability Test (SST) prior to any sample analysis. The system must continuously prove its own fitness for purpose; if SST criteria fail, the protocol strictly forbids proceeding to quantification.

Step 1: Mobile Phase Preparation
  • Measure 500 mL of HPLC-grade Acetonitrile and 500 mL of ultra-pure water (Milli-Q).

  • Add 0.5 mL of concentrated o-phosphoric acid (85%) to the water to create a 0.05% o-phosphoric acid solution[1].

  • Mix the Acetonitrile and the acidic aqueous phase (50:50 v/v).

  • Filter the mixture through a 0.45 µm membrane filter under vacuum to remove particulates.

  • Degas the mobile phase in an ultrasonic bath for 10 minutes to prevent bubble formation in the pump head.

Step 2: Standard Solution Preparation
  • Accurately weigh 10 mg of Daclatasvir dihydrochloride reference standard.

  • Transfer to a 100 mL volumetric flask. Add 50 mL of the mobile phase (diluent) and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase to achieve a primary stock solution of 100 µg/mL.

  • Dilute aliquots of the stock solution with the mobile phase to prepare working standards ranging from 10 to 50 µg/mL[1].

Step 3: System Suitability Testing (SST) - Critical Validation Step
  • Equilibrate the column with the mobile phase at 0.7 mL/min for 30 minutes until a stable baseline is achieved.

  • Inject the 30 µg/mL working standard six consecutive times.

  • Self-Validation Gate: Evaluate the chromatograms. Proceed to sample analysis only if:

    • Relative Standard Deviation (%RSD) of peak areas is ≤2.0% .

    • USP Tailing Factor is ≤2.0 .

    • Theoretical Plates ( N ) are ≥2000 .

Step 4: Sample Analysis
  • Inject 10 µg/mL to 50 µg/mL sample solutions (10 µL injection volume).

  • Record the peak areas at 315 nm and calculate the concentration using the linear regression equation derived from the calibration curve.

ICH Q2(R1) Method Validation Summary

The developed method was rigorously validated according to International Council for Harmonisation (ICH) guidelines. The quantitative performance metrics demonstrate that the method is highly sensitive, precise, and robust for routine quality control[1],[2],[3].

Table 2: ICH Validation Parameters and Observed Results

Validation ParameterICH Acceptance CriteriaObserved Results
Linearity Range Correlation coefficient ( r2 ) > 0.99910 – 50 µg/mL ( r2 = 0.9997)
Limit of Detection (LOD) Signal-to-noise ratio 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio 10:10.15 µg/mL
Intraday Precision (%RSD) 2.0%1.26%
Interday Precision (%RSD) 2.0%1.38%
Accuracy (% Recovery) 98.0% – 102.0%99.7% – 100.4%

Sources

Method

Application Note: Daclatasvir Dihydrochloride Dosing Protocols for Murine Models

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Preclinical Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Preclinical Protocol.

Introduction & Mechanistic Rationale

Daclatasvir dihydrochloride (BMS-790052) is a first-in-class, highly selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, demonstrating picomolar potency in vitro[1]. While traditionally utilized in antiviral research, recent preclinical studies have expanded its therapeutic utility into oncology and novel viral paradigms.

In oncology models, Daclatasvir has been shown to degrade the TRIB2 pseudokinase, thereby resensitizing enzalutamide-resistant prostate cancer (ERPC) cells to androgen receptor-targeted therapies[2]. Furthermore, in the context of emerging infectious diseases, it has demonstrated in vivo efficacy by inhibiting SARS-CoV-2 exonuclease activity in humanized ACE2 (hACE2) transgenic mice, inducing error-prone viral replication[3].

MOA cluster_HCV HCV Virology cluster_Oncology Oncology (Prostate Cancer) cluster_COVID SARS-CoV-2 Virology DCV Daclatasvir Dihydrochloride NS5A HCV NS5A Protein DCV->NS5A Binds Domain I TRIB2 TRIB2 Pseudokinase DCV->TRIB2 Degrades ExoN SARS-CoV-2 Exonuclease DCV->ExoN Inhibits Rep Viral Replication Complex NS5A->Rep Inhibits AR Androgen Receptor Signaling TRIB2->AR Resensitizes to Enzalutamide ViralMut Error-Prone Replication ExoN->ViralMut Induces

Pleiotropic mechanisms of Daclatasvir across HCV, prostate cancer, and SARS-CoV-2 murine models.

Pharmacokinetics & Formulation Dynamics

Understanding the pharmacokinetic (PK) profile of Daclatasvir is critical for establishing a self-validating dosing regimen. Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration (T_max) of 1–2 hours and an elimination half-life of ~10 to 14 hours, supporting once-daily oral dosing[1].

Causality in Bioavailability: Daclatasvir is a known substrate for P-glycoprotein (P-GP) efflux pumps. Studies utilizing P-GP knockout mice have demonstrated a 41% to 56% enhancement in oral and intravenous bioavailability, respectively, confirming that intestinal efflux is a primary rate-limiting step for systemic exposure in wild-type murine models[4].

Table 1: Pharmacokinetic & Dosing Parameters in Murine Models
ParameterValue / RangeMechanistic Notes
Absolute Bioavailability Variable (~67% human baseline)Highly dependent on intestinal P-GP efflux[5],[4].
T_max (Oral) 1.0 – 2.0 hoursIndicates rapid gastrointestinal absorption[1].
Elimination Half-life (t_1/2) ~10 – 14 hoursSupports a 24-hour (once-daily) dosing interval[1].
Standard Efficacy Dose (PO) 30 – 60 mg/kg/day30 mg/kg for oncology[2]; 60 mg/kg for SARS-CoV-2[3].
Maximum Tolerated Dose > 100 mg/kg/dayNo tumors observed at 300 mg/kg/day in Tg rasH2 mice[6].

Preclinical Formulation Strategies

Causality in Vehicle Selection: Daclatasvir dihydrochloride is a crystalline salt. While the dihydrochloride form improves aqueous solubility compared to the free base, it still exhibits poor solubility in neutral pH environments (such as the murine intestine). To prevent in vivo precipitation, which would drastically skew PK data and therapeutic outcomes, lipophilic or co-solvent vehicles are mandatory.

  • Vehicle A (PEG-400): 100% PEG-400 or PEG-400/Water (9:1) is an industry standard for both Intravenous (IV) and Per Os (PO) administration in mice, ensuring complete solubilization[7].

  • Vehicle B (DMSO/Lipid): A mixture of 10% DMSO and 90% Corn Oil provides excellent solubility for oral gavage without the osmotic gastrointestinal stress sometimes associated with high-dose PEG-400[8].

Step-by-Step In Vivo Dosing Protocol

Workflow Start Acclimate Mice (7 Days) Formulate Formulate DCV (PEG-400 or Lipid) Start->Formulate Group1 Vehicle Control (PO, Daily) Formulate->Group1 Group2 DCV 30-60 mg/kg (PO, Daily) Formulate->Group2 Monitor Monitor Toxicity (Weekly) Group1->Monitor Group2->Monitor Euthanize Tissue/PK Analysis (Day 28) Monitor->Euthanize

Standardized 28-day in vivo dosing workflow for oral administration of Daclatasvir in mice.

Phase 1: Formulation Preparation (Self-Validating System)
  • Calculate Requirements: Determine the total mass of Daclatasvir dihydrochloride required based on the cohort's average weight. Target 30 mg/kg for oncology xenografts[2] or 60 mg/kg for robust viral suppression[3].

  • Stock Dissolution: Dissolve the crystalline powder in 100% DMSO to create a 10.0 mg/mL master stock[8].

    • Validation Check: Vortex for 60 seconds. The solution must be completely clear. Any turbidity indicates incomplete dissolution, which invalidates downstream dosing.

  • Vehicle Integration: Dilute the DMSO stock 1:9 into sterile Corn Oil (final concentration: 10% DMSO, 90% Corn Oil). Mix via sonication for 5 minutes at room temperature[8].

Phase 2: Oral Administration (PO)
  • Acclimatization: Ensure mice are acclimated to the facility for 7 days prior to dosing to stabilize baseline cortisol and metabolic rates.

  • Restraint & Gavage: Using a stainless steel or flexible plastic gavage needle (20-22 gauge for adult mice), administer the formulation directly into the lower esophagus/stomach.

  • Volume Limits: Do not exceed a dosing volume of 10 mL/kg (e.g., 0.2 mL for a standard 20 g mouse) to prevent gastric rupture or reflux aspiration.

Phase 3: Pharmacokinetic Sampling & Monitoring
  • Blood Collection: For PK profiling, collect 50 µL blood samples via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Safety, Toxicity, and Maximum Tolerated Dose (MTD)

When scaling doses from humans (clinical dose: 60 mg/day) to mice, allometric scaling dictates higher mg/kg doses due to rapid murine cytochrome P450 3A4 (CYP3A4)-mediated metabolic clearance[1].

  • Efficacy vs. Toxicity Margins: While 30 mg/kg/day is highly effective for tumor suppression[2] and 60 mg/kg/day for viral suppression[3], the Maximum Tolerated Dose (MTD) in mice generally exceeds 100 mg/kg/day[2].

  • Long-Term Safety: In 6-month transgenic (Tg rasH2) mouse models, doses up to 300 mg/kg/day showed no drug-related increase in tumor incidence or severe systemic toxicity[6].

  • Vehicle-Induced Confounders: Note that maternal toxicity observed in high-dose reproductive studies (e.g., 370 mg/kg/day) was partially attributed to vehicle toxicity rather than the active pharmaceutical ingredient itself[6]. Crucial Protocol Step: Always include a vehicle-only control group. If weight loss occurs symmetrically in both the Daclatasvir and vehicle groups, the toxicity is vehicle-mediated, prompting a dilution strategy.

References

  • Garimella, T., et al. "Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics." Clinical Pharmacokinetics, PubMed, Aug 2018.
  • FDA Center for Drug Evaluation and Research. "Pharmacology/Toxicology NDA Review and Evaluation: NDA 206843 (Daclatasvir)." U.S.
  • Sacramento, C. Q., et al. "Newly Proposed Dose of Daclatasvir to Prevent Lethal SARS-CoV-2 Infection in Human Transgenic ACE-2 Mice.
  • Eedunuri, V. K., et al. "Daclatasvir, an Antiviral Drug, Downregulates Tribbles 2 Pseudokinase and Resensitizes Enzalutamide-Resistant Prostate Cancer Cells." Molecular Cancer Therapeutics, AACR Journals, Mar 2023.
  • Belema, M., et al. "Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir.
  • MedChemExpress. "Daclatasvir dihydrochloride (BMS-790052 dihydrochloride)
  • Abdel-Haleem, K. M., et al. "Nanoemulsion breakthrough: A New milestone in Oral Daclatasvir Delivery.

Sources

Application

Application Note: In Vitro Cell Culture Guidelines and Protocols for Daclatasvir Dihydrochloride

Target Audience: Researchers, virologists, and drug development professionals. Focus: Mechanism of action, physicochemical handling, and optimized in vitro assay protocols for Daclatasvir 2HCl. Introduction & Mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Focus: Mechanism of action, physicochemical handling, and optimized in vitro assay protocols for Daclatasvir 2HCl.

Introduction & Mechanistic Grounding

Daclatasvir dihydrochloride (BMS-790052) is a highly selective, first-in-class direct-acting antiviral (DAA) developed to combat the Hepatitis C Virus (HCV). Unlike traditional polymerase or protease inhibitors, Daclatasvir targets the HCV non-structural protein 5A (NS5A), a zinc-binding phosphoprotein with no known intrinsic enzymatic activity[1].

The Causality of Inhibition: Daclatasvir achieves its profound antiviral effect by binding symmetrically to Domain I of the NS5A protein dimer with high affinity (Kd ~8 nM)[2][3][4]. This binding induces a critical conformational shift that disrupts the interaction between NS5A and host cellular factors (such as PI4KA)[2][5]. Consequently, Daclatasvir prevents the formation of the "membranous web"—a specialized intracellular compartment required for viral replication[2][3]. By dismantling this architecture, the drug simultaneously halts viral RNA synthesis and blocks the assembly and secretion of new infectious virions[2][6].

Mechanism Dac Daclatasvir 2HCl (BMS-790052) NS5A HCV NS5A Protein (Domain I dimer) Dac->NS5A Binds tightly (Kd ~8 nM) Web Membranous Web Formation NS5A->Web Disrupts Ass Virion Assembly NS5A->Ass Blocks Rep Viral RNA Replication Web->Rep Inhibits

Caption: Mechanism of Daclatasvir 2HCl inhibiting HCV NS5A protein, disrupting replication and assembly.

Physicochemical Properties & Experimental Rationale

To design a robust in vitro assay, researchers must align the drug's physicochemical properties with the biological system's constraints.

Compound Specifications
PropertyValueReference
Molecular Weight 738.88 g/mol [7][8]
Formula C₄₀H₅₂N₈Cl₂O₆[7]
CAS Number 1009119-65-6[4][7]
Solubility Freely soluble in water (>700 mg/mL); Soluble in DMSO[9]
The Solvent Paradox: Why DMSO over Water?

Although Daclatasvir 2HCl is highly soluble in water[9], preparing stock solutions in 100% molecular-grade DMSO is the mandated standard for cell culture.

  • Causality: Aqueous solutions are susceptible to microbial contamination and require filter sterilization. Hydrophobic DAAs can adsorb to standard polyethersulfone (PES) or cellulose acetate filter membranes, leading to an unquantifiable loss of the active pharmaceutical ingredient (API). DMSO inherently sterilizes the solution, prevents hydrolytic degradation during prolonged storage, and ensures uniform membrane permeability when introduced to the culture media.

Potency and Concentration Guidelines

Daclatasvir exhibits extraordinary in vitro potency, with EC₅₀ values in the picomolar (pM) range[4].

HCV GenotypeIn Vitro EC₅₀ Value
Genotype 1a 50 pM
Genotype 1b 9 pM
Genotype 2a 28 pM - 71 pM
Genotype 3a 120 pM - 870 pM
  • Causality for Dosing Limits: Because the drug is active at the picomolar level, researchers must avoid standard micromolar (µM) screening concentrations. Applying >1 µM of Daclatasvir can trigger off-target effects, such as the inhibition of organic anion transporting polypeptides (OATP1B1 and OATP1B3, IC₅₀ ~1.5–3.27 µM)[4], which confounds the viral inhibition data with host-cell transport toxicity.

Self-Validating Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, sterile master stock while preventing moisture-induced degradation.

  • Equilibration: Remove the lyophilized Daclatasvir 2HCl powder from -20°C storage[7]. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes ambient humidity to condense on the powder, altering the molecular weight via hydration and degrading the compound.

  • Calculation: To prepare a 10 mM stock from 5 mg of powder (MW: 738.88 g/mol ), add exactly 0.6767 mL of 100% anhydrous DMSO[7].

  • Dissolution: Vortex gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-3 minutes until the solution is completely clear.

  • Aliquot & Storage: Divide into 20 µL aliquots in amber, low-bind microcentrifuge tubes. Store at -80°C for up to 6 months[7]. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro HCV Replicon Assay (Cell Culture)

Objective: Evaluate the antiviral efficacy of Daclatasvir using a Huh-7 derived HCV replicon cell line (e.g., expressing a luciferase reporter).

  • Cell Seeding: Seed HCV replicon cells at a density of 1 × 10⁴ cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418). Incubate overnight at 37°C, 5% CO₂.

  • Serial Dilution (The "Self-Validating" Step):

    • Thaw one 20 µL aliquot of the 10 mM stock.

    • Perform a 10-point, 3-fold serial dilution in 100% DMSO to create intermediate stocks.

    • Dilute the intermediate stocks 1:1000 into the culture media to achieve final assay concentrations ranging from 0.1 pM to 1000 pM .

    • Critical Control: Ensure the final DMSO concentration on the cells is strictly normalized to 0.1% (v/v) across all wells, including the vehicle control. Higher DMSO concentrations will cause baseline cytotoxicity, skewing the EC₅₀.

  • Treatment: Aspirate the overnight media and replace it with 100 µL of the drug-containing media.

  • Parallel Cytotoxicity Counter-Screen: Treat a parallel plate of identical cells with the exact same drug concentrations. Reasoning: A reduction in viral replication (luciferase signal) is only valid if the host cells remain viable. This parallel plate will be used to calculate the CC₅₀ (50% Cytotoxic Concentration).

  • Incubation & Readout: Incubate for 72 hours.

    • Viral Plate: Lyse cells and add luciferase substrate. Read luminescence to calculate the EC₅₀.

    • Toxicity Plate: Add CellTiter-Glo (or MTT reagent) and read viability to calculate the CC₅₀.

Workflow cluster_assays Parallel Self-Validating Readouts (72h) Powder Daclatasvir 2HCl Powder (Equilibrate to RT) Stock 10 mM Master Stock (Dissolve in 100% DMSO) Powder->Stock Add Anhydrous DMSO Dilution Serial Dilutions (0.1 pM - 1000 pM in Media) Stock->Dilution Dilute to 0.1% Final DMSO Cells HCV Replicon Cells (Huh-7 derived) Dilution->Cells Apply to Seeded Cells Assay1 Assay1 Cells->Assay1 Measure Viral Load Assay2 Assay2 Cells->Assay2 Measure Cytotoxicity

Caption: Standardized in vitro workflow for Daclatasvir 2HCl stock preparation and self-validating cell assays.

References

  • Patsnap Synapse. "What is the mechanism of Daclatasvir Dihydrochloride?" 2

  • PMC. "The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex." 1

  • PMC. "Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides." 5

  • Wikipedia. "Discovery and development of NS5A inhibitors." 3

  • NATAP. "Modeling shows that the NS5A inhibitor daclatasvir has two modes of action..." 6

  • New Drug Approvals. "DACLATASVIR."

  • InvivoChem. "Daclatasvir dihydrochloride | CAS 1009119-65-6." 7

  • MedChemExpress. "Daclatasvir dihydrochloride (BMS-790052 dihydrochloride) | HCV NS5A Inhibitor." 4

  • MedKoo Biosciences. "Daclatasvir dihydrochloride | BMS-790052 | CAS#1009119-64-5."8

  • ResearchGate. "A Stability-Indicating UPLC Method for the Determination of Potential Impurities... in Daclatasvir Drug." 9

Sources

Method

Highly Sensitive LC-MS/MS Method for the Quantification of Daclatasvir 2HCl in Biological Plasma: A Comprehensive Bioanalytical Protocol

Introduction & Clinical Relevance Daclatasvir 2HCl is a highly potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS5A protein. In the context of therapeutic drug monitoring (TDM), pharmacokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Daclatasvir 2HCl is a highly potent, direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS5A protein. In the context of therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and bioequivalence studies, the accurate quantification of Daclatasvir in human plasma is critical[1].

This application note provides a fully optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Designed for researchers and drug development professionals, this guide moves beyond a simple standard operating procedure by detailing the mechanistic causality behind each chromatographic and sample preparation choice.

Scientific Rationale & Mechanistic Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your bioanalytical workflow, it is essential to understand why specific parameters are chosen:

  • Sample Preparation (LLE vs. PPT): While Protein Precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which are notorious for causing severe matrix effects (ion suppression) in the electrospray ionization (ESI) source. This protocol utilizes Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) [1]. MTBE selectively partitions the lipophilic Daclatasvir into the organic layer while leaving highly polar matrix interferents (salts, proteins) in the aqueous phase. Furthermore, MTBE’s low boiling point (55°C) expedites the nitrogen evaporation step, increasing laboratory throughput.

  • Chromatographic Chemistry: Daclatasvir contains basic tertiary amine groups. Utilizing an acidic mobile phase—specifically 5 mM ammonium formate buffered to pH 3.5—ensures these amine groups remain fully protonated[1]. This prevents secondary interactions with residual silanols on the C18 stationary phase (which causes peak tailing) and pre-forms the [M+H]+ ions required for optimal positive electrospray ionization (ESI+).

  • Isotopic Internal Standard (SIL-IS): For absolute quantitative trustworthiness, 15N413​C2​ -Daclatasvir is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. Because the SIL-IS co-elutes exactly with the target analyte, it experiences identical matrix effects and ionization conditions. This creates a self-correcting system that mathematically nullifies variations in extraction recovery or source ionization efficiency.

Experimental Workflow

LLE_Workflow N1 1. Aliquot 100 µL Plasma (K2EDTA matrix) N2 2. Spike Internal Standard (15N4 13C2-Daclatasvir, 50 µL) N1->N2 N3 3. Liquid-Liquid Extraction (Add 1.0 mL MTBE, Vortex 5 min) N2->N3 N4 4. Phase Separation (Centrifuge 10,000 rpm, 10 min) N3->N4 N5 5. Organic Phase Transfer (Collect 800 µL upper layer) N4->N5 N6 6. Solvent Evaporation (N2 stream at 40°C) N5->N6 N7 7. Reconstitution (100 µL Mobile Phase, Vortex) N6->N7 N8 8. LC-MS/MS Analysis (Inject 2.0 µL into API4500) N7->N8

Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Daclatasvir in human plasma.

Detailed Bioanalytical Protocol

Materials and Reagents
  • Analytes: Daclatasvir 2HCl (Reference Standard), 15N413​C2​ -Daclatasvir (SIL-IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Methyl tert-butyl ether (MTBE).

  • Buffers: Ammonium formate, Formic acid (LC-MS Grade).

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of Daclatasvir at 1.0 mg/mL in Methanol.

  • Perform serial dilutions in 50% Methanol/Water to create working solutions.

  • Spike working solutions into blank human plasma to yield a calibration curve ranging from 0.3 to 3000 ng/mL [1].

  • Prepare Quality Control (QC) samples at Low (0.9 ng/mL), Mid (1500 ng/mL), and High (2400 ng/mL) concentrations.

  • Prepare the SIL-IS working solution at 500 ng/mL in 50% Methanol/Water.

Sample Extraction Procedure (LLE)
  • Transfer 100 µL of plasma sample (blank, calibrator, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the SIL-IS working solution and vortex briefly.

  • Add 1.0 mL of MTBE to the mixture[1].

  • Vortex vigorously for 5 minutes on a multitube vortexer to ensure complete partitioning of the analyte into the organic phase.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve clear phase separation.

  • Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase. Vortex for 1 minute and transfer to the autosampler.

LC-MS/MS Instrumental Parameters

The quantitation is performed on a triple quadrupole tandem mass spectrometer (e.g., SCIEX API4500) equipped with a positive electrospray ionization (ESI+) interface[1].

Chromatographic Conditions
  • Column: Zorbax SB-C18 (4.6 × 50 mm, 5 µm)[1].

  • Mobile Phase: 5 mM Ammonium formate buffer (pH 3.5) : Acetonitrile (50:50, v/v)[1].

  • Elution Mode: Isocratic.

  • Flow Rate: 0.7 mL/min[1].

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters (MRM Mode)

Detection is carried out in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions are selected based on the most abundant and stable fragments to maximize signal-to-noise ratio[3].

Table 1: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Daclatasvir 739.4565.3150 V60 eV
15N413​C2​ -Daclatasvir (IS) 745.4571.3150 V60 eV

(Note: Source temperature is set to 550°C, and IonSpray Voltage is set to 5500 V).

Self-Validating System Framework (Quality Control)

To ensure analytical trustworthiness, the method must operate within a self-validating framework compliant with FDA bioanalytical guidelines.

  • System Suitability Test (SST): Before running biological samples, inject a neat standard (Mid-QC level) six times. The system is "suitable" only if the retention time %CV is < 2.0% and the peak area %CV is < 5.0%.

  • QC Bracketing: Unknown study samples must be bracketed by Low, Mid, and High QCs. The analytical run is validated only if at least 67% of the QC samples fall within ±15% of their nominal concentrations.

  • Matrix Effect Verification: The post-column infusion method must be used during validation to ensure no endogenous plasma lipids elute at the exact retention time of Daclatasvir, which would cause hidden ion suppression.

Table 2: Method Validation Parameters & Acceptance Criteria

Validation ParameterObserved Value / Acceptance Criteria
Linear Dynamic Range 0.3 – 3000 ng/mL (Weighted 1/x2 linear regression)[1]
Lower Limit of Quantitation (LLOQ) 0.3 ng/mL (S/N > 10)
Intra-day & Inter-day Precision < 15% CV (< 20% at LLOQ)
Intra-day & Inter-day Accuracy 85% – 115% of nominal value
Extraction Recovery (LLE) > 90% (Consistent across all QC levels)
Matrix Effect 95% – 105% (Negligible ion suppression due to SIL-IS correction)

References[1] Rezk, M. R., et al. "Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study." Biomedical Chromatography, 2018.

URL: [Link]2] Jian, W., et al. "Eliminating Preparation of Multisample External Calibration Curves and Dilution of Study Samples Using the Multiple Isotopologue Reaction Monitoring (MIRM) Technique in Quantitative LC-MS/MS Bioanalysis." Analytical Chemistry, 2019. URL: [Link]3] Silva, J., et al. "Newly Proposed Dose of Daclatasvir to Prevent Lethal SARS-CoV-2 Infection in Human Transgenic ACE-2 Mice." Viruses (MDPI), 2024. URL: [Link]

Sources

Application

Application Note: Optimized Solvent Systems and Protocols for Daclatasvir Dihydrochloride Preparation in Laboratory Settings

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Validated Methodologies.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Validated Methodologies.

Introduction & Mechanism of Action

Daclatasvir dihydrochloride (BMS-790052) is a highly potent, pan-genotypic direct-acting antiviral agent utilized primarily in the treatment of Hepatitis C Virus (HCV). As a Senior Application Scientist, understanding the molecular target is critical before handling the active pharmaceutical ingredient (API). Daclatasvir acts by binding to Domain 1 of the viral nonstructural protein 5A (NS5A), effectively paralyzing both viral RNA replication and virion assembly[1]. In cellular assays, it exhibits remarkable potency, with half-maximum effective concentrations (EC50) ranging from 9 to 146 pM across multiple HCV genotypes[2].

MoA HCV HCV Infection ViralRNA Viral RNA Translation HCV->ViralRNA NS5A NS5A Protein (Domain 1) ViralRNA->NS5A RepComplex Inhibition of Replication Complex NS5A->RepComplex Assembly Blockade of Virion Assembly NS5A->Assembly DCV Daclatasvir Dihydrochloride DCV->NS5A Binds & Inhibits Clearance Viral Clearance RepComplex->Clearance Assembly->Clearance

Mechanism of Action: Daclatasvir dihydrochloride targeting HCV NS5A protein.

Physicochemical Properties & Solubility Profile

The formulation of Daclatasvir as a dihydrochloride salt (C40H50N8O6 • 2HCl) is a deliberate chemical design that significantly enhances its hydrophilicity compared to the free base (MW: 738.88 g/mol )[3]. The protonation of its basic nitrogen centers (imidazole and pyrrolidine rings) ensures it is freely soluble in water, achieving concentrations exceeding 700 mg/mL[3][4].

Table 1: Quantitative Solubility Profile
SolventSolubility LimitCausality / Application Context
Water (ddH2O) >700 mg/mL[3]High polarity due to the dihydrochloride salt. Used primarily as the bulk phase in final in vivo aqueous vehicles.
Anhydrous DMSO 100 mg/mL (123.18 mM)[2]Disrupts the crystal lattice efficiently. The absolute standard for long-term, sterile in vitro master stock solutions.
Methanol SolubleUV-transparent solvent. Ideal for HPLC mobile phase integration and analytical sample preparation[4].
Ethanol 100 mg/mL[2]Alternative organic solvent for specific cellular assays where DMSO toxicity is a confounding variable.

Causality in Solvent Selection

Expertise in solvent selection prevents experimental artifacts and ensures reproducible data.

  • In Vitro Assays (DMSO): While the API is highly water-soluble, pure aqueous master stocks are susceptible to microbial growth and hydrolytic degradation over time. Anhydrous DMSO is preferred for concentrated master stocks (e.g., 100 mg/mL) because it prevents hydrolysis[2]. Crucial Insight: Moisture-contaminated DMSO will drastically reduce the solubility of the dihydrochloride salt; thus, fresh, anhydrous DMSO must always be used[2].

  • Analytical QC (Methanol): For RP-HPLC and UV-Vis spectroscopy, methanol is the optimal diluent. It provides excellent peak symmetry (tailing factor NMT 1.131) and allows for clear UV detection at the drug's absorption maximum ( λmax​ ) of 315–317 nm without baseline interference[4][5].

  • In Vivo Formulation: Pure aqueous solutions can lead to rapid systemic clearance or localized precipitation at the injection site. A co-solvent micellar system (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O) ensures sustained bioavailability and prevents precipitation upon subcutaneous or intravenous injection[2].

Workflow API Daclatasvir Dihydrochloride (Solid API) InVitro In Vitro Assays API->InVitro HPLC Analytical QC (HPLC) API->HPLC InVivo In Vivo Studies API->InVivo SolDMSO Anhydrous DMSO (100 mg/mL Stock) InVitro->SolDMSO SolMeOH 100% Methanol (10 µg/mL Sample) HPLC->SolMeOH SolMix DMSO/PEG300/Tween80/Water (5 mg/mL Formulation) InVivo->SolMix Val1 QC: Tyndall Effect (No Scattering) SolDMSO->Val1 Val2 QC: UV λmax (315-316 nm) SolMeOH->Val2 Val3 QC: Visual Clarity (No Opalescence) SolMix->Val3

Solvent selection and self-validating QC workflows for Daclatasvir dihydrochloride.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below incorporates a self-validating Quality Control (QC) step. If the QC step fails, the preparation must be discarded to protect downstream data integrity.

Protocol A: Preparation of 100 mg/mL In Vitro Stock Solution

Causality: A 100 mg/mL stock allows for a 1:1000 dilution in culture media, keeping the final DMSO concentration at 0.1%—the universally accepted maximum non-toxic limit for mammalian cell cultures.

  • Weighing: Accurately weigh 10.0 mg of Daclatasvir dihydrochloride powder.

  • Dissolution: Add 100 µL of fresh, anhydrous DMSO to achieve a 100 mg/mL (123.18 mM) concentration[2].

  • Homogenization: Vortex gently for 30 seconds until the solution is completely clear.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes to protect from light and store at -20°C[6].

  • Self-Validating QC Step: Perform a 1:1000 dilution in the target aqueous cell culture media. Shine a 650 nm laser pointer through the dilution. The absence of a visible beam path (Tyndall effect) confirms that the DMSO concentration (<0.1%) has successfully prevented micro-precipitation of the API.

Protocol B: Analytical Sample Preparation for HPLC/UV (10 µg/mL)

Causality: Methanol provides a lower UV cutoff compared to complex buffers, ensuring no baseline interference at the critical 316 nm detection wavelength[4].

  • Primary Stock: Dissolve 10.0 mg of Daclatasvir dihydrochloride in 10.0 mL of 100% HPLC-grade Methanol to create a 1 mg/mL primary stock[4].

  • Sonication: Sonicate the volumetric flask for 10–15 minutes to ensure absolute dissolution[5].

  • Working Dilution: Pipette 1.0 mL of the primary stock into a 100 mL volumetric flask and make up to the mark with Methanol to yield a 10 µg/mL working solution[4].

  • Self-Validating QC Step: Analyze the working solution via a UV-Vis spectrophotometer. The protocol is validated if a sharp absorption maximum ( λmax​ ) is observed precisely at 315–316 nm[1][4]. A shift in λmax​ indicates solvent contamination or API degradation.

Protocol C: Preparation of 5 mg/mL In Vivo Formulation

Causality: 5% DMSO initiates dissolution; 40% PEG300 acts as a co-solvent to prevent precipitation; 5% Tween 80 forms micelles to encapsulate hydrophobic domains; 50% ddH2O provides the necessary aqueous bulk for physiological compatibility[2].

  • Primary Solubilization: Add 50 µL of a 100 mg/mL clear DMSO stock solution to a sterile vial[2].

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial and mix evenly until clarified[2].

  • Surfactant Addition: Add 50 µL of Tween 80 to the system and mix evenly[2].

  • Aqueous Phase: Slowly add 500 µL of ddH2O dropwise while vortexing to adjust the final volume to 1.0 mL[2]. The mixed solution should be used immediately for optimal results[2].

  • Self-Validating QC Step: Visually inspect the final 1.0 mL formulation against a black-and-white contrast background. The solution must remain perfectly clear. If opalescence or cloudiness is observed, the micellar encapsulation has failed, and the batch must be discarded immediately.

References

  • Title: A Validated Rp-Hplc Method for the Estimation of Daclatasvir Dihydrochloride in Bulk and Pharmaceutical Formulation Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: 4

  • Title: AusPAR Attachment 1: Product Information for Daklinza Source: Therapeutic Goods Administration (TGA) URL:

  • Title: Daklinza Prescribing Information Source: NATAP URL: 3

  • Title: METHOD DEVELOPMENT AND VALIDATION OF DECLATASVIR DIHYDROCHLORIDE BY RP HPLC METHOD Source: Open Access Journal of Science and Technology (OAJI) URL: 5

  • Title: Daclatasvir Dihydrochloride | HCV Protease inhibitor | CAS 1009119-65-6 Source: Selleck Chemicals URL: 2

  • Title: Daclatasvir dihydrochloride | BMS-790052 | CAS#1009119-64-5 Source: MedKoo Biosciences URL: 6

  • Title: Method development and validation of ultraviolet-visible spectroscopic method for the estimation of hepatitis-c drugs Source: SciSpace URL: 1

Sources

Method

Application Note: Advanced Formulation Strategies for Daclatasvir Dihydrochloride

Executive Summary Daclatasvir dihydrochloride (DAC 2HCl) is a cornerstone direct-acting antiviral (DAA) used in the treatment of Hepatitis C Virus (HCV). While highly permeable, its pH-dependent solubility presents signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir dihydrochloride (DAC 2HCl) is a cornerstone direct-acting antiviral (DAA) used in the treatment of Hepatitis C Virus (HCV). While highly permeable, its pH-dependent solubility presents significant formulation challenges, limiting its systemic bioavailability and hepatic accumulation. This application note synthesizes field-proven formulation strategies—ranging from Amorphous Solid Dispersions (ASDs) to Hepatic-Targeted Nanocarriers and Orally Disintegrating Tablets (ODTs)—providing researchers with self-validating protocols and mechanistic insights to optimize DAC 2HCl oral delivery.

Physicochemical Profiling & Mechanistic Rationale

DAC 2HCl is a highly potent inhibitor of the HCV non-structural protein 5A (NS5A), effectively paralyzing viral RNA replication and virion assembly[1]. Despite its high therapeutic efficacy, DAC 2HCl is classified as a Biopharmaceutics Classification System (BCS) Class II compound due to its extreme pH-dependent solubility[2]. It is freely soluble in highly acidic gastric environments (>700 mg/mL at pH < 3), but its solubility drops precipitously in the neutral pH of the intestinal tract[2]. This premature precipitation restricts the absolute oral bioavailability of conventional commercial tablets to approximately 67%[3].

NS5A_Pathway Entry HCV Entry & Uncoating Translation Viral RNA Translation Entry->Translation NS5A NS5A Protein Synthesis Translation->NS5A RepComplex Replication Complex Formation NS5A->RepComplex Assembly Virion Assembly NS5A->Assembly DAC Daclatasvir 2HCl (NS5A Inhibitor) DAC->RepComplex Inhibits DAC->Assembly Inhibits

Fig 1: Mechanism of Daclatasvir 2HCl inhibiting HCV NS5A protein and viral replication.

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

Causality & Rationale

To circumvent intestinal precipitation, converting the crystalline DAC 2HCl into an amorphous state within a hydrophilic polymeric matrix is a robust strategy. Polymers such as Polyvinylpyrrolidone (PVP K-30) or Hydroxypropylmethylcellulose (HPMC) disrupt the crystalline lattice energy and prevent intramolecular hydrogen bonding between drug molecules[4]. This immobilization maintains a supersaturated state in gastrointestinal fluids, vastly increasing the effective surface area for dissolution and subsequent absorption[4].

Self-Validating Protocol: Spray-Drying Method for DAC-ASD
  • Feed Solution Preparation: Dissolve DAC 2HCl and PVP K-30 (in a 1:1 to 1:10 w/w ratio) in 4–5 volumes of a volatile organic solvent (e.g., methanol) at 25–30 °C[4].

  • Homogenization: Stir the mixture magnetically for 30 minutes to ensure complete solubilization and uniform polymer-drug distribution[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE filter or Hyflosupercell to remove any particulate impurities prior to atomization[4].

  • Spray Drying: Atomize the feed solution using a laboratory-scale spray dryer.

    • Self-Validation Check: Monitor the outlet temperature closely; it must remain below the glass transition temperature ( Tg​ ) of the ASD to prevent phase separation or premature recrystallization.

  • Secondary Drying: Dry the collected powder under vacuum at 40–50 °C for 12–16 hours to remove residual solvent[4].

    • Analytical Validation: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks confirms successful amorphization.

Formulation Strategy II: Hepatic-Targeted Vesicular Systems

Causality & Rationale

HCV replication occurs exclusively in hepatocytes. Standard oral delivery results in systemic distribution, which is suboptimal for targeting localized hepatic viral loads. Vesicular nanocarriers, specifically PEGylated bilosomes (PEG-BILS) and Cationic Bile-Based Vesicles (CBBVs), offer active and passive hepatic targeting mechanisms[5]. Bile salts (e.g., sodium deoxycholate) act as edge activators, increasing vesicle flexibility to penetrate mucosal barriers, while surface PEGylation prevents opsonization by the reticuloendothelial system[5]. Alternatively, stabilizing vesicles with diethylaminoethyl-dextran (DEAE-Dx) yields a highly positive zeta potential (+39.4 mV), enhancing cellular uptake via electrostatic interactions with negatively charged hepatic cell membranes[6].

Bilosome_Workflow Lipids Lipids + Bile Salts + DAC 2HCl Dissolve Dissolve in Organic Solvent Lipids->Dissolve Evaporate Rotary Evaporation (Thin Film) Dissolve->Evaporate Hydrate Hydration with PEG Solution Evaporate->Hydrate Sonicate Probe Sonication (Size Reduction) Hydrate->Sonicate Bilosomes PEGylated Bilosomes (Hepatic Targeted) Sonicate->Bilosomes

Fig 2: Step-by-step thin-film hydration workflow for formulating PEGylated bilosomes.

Self-Validating Protocol: Thin-Film Hydration for PEG-BILS
  • Lipid Phase Preparation: Dissolve phospholipids, sodium deoxycholate (SDC) in a 5:1 ratio, cholesterol (5 mg), and DAC 2HCl in a chloroform/methanol mixture[5].

  • Film Formation: Subject the mixture to rotary evaporation under reduced pressure.

    • Self-Validation Check: The resulting lipid film must be completely dry, thin, and uniform across the flask wall. A patchy film indicates uneven solvent evaporation, which will lead to heterogeneous vesicle sizes.

  • Hydration: Hydrate the lipid film with a PEG-containing aqueous buffer (pH 6.8) at a temperature above the lipid phase transition temperature.

  • Size Reduction: Subject the dispersion to probe sonication for 30 minutes[5].

    • Analytical Validation: Analyze via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and a particle size of ~200 nm confirm a monodisperse population suitable for hepatic targeting[5].

Formulation Strategy III: Orally Disintegrating Tablets (ODTs)

Causality & Rationale

For patients with advanced liver cirrhosis or dysphagia, rapid pre-gastric dispersion is clinically advantageous. Orally Disintegrating Tablets (ODTs) formulated with co-processed excipients (e.g., Pharmaburst®) facilitate rapid disintegration without the need for water[7]. This strategy not only improves patient compliance but also accelerates the onset of dissolution, shifting the pharmacokinetic Tmax​ from 110 minutes (conventional tablet) to 60 minutes[7].

Self-Validating Protocol: Direct Compression of DAC-ODTs
  • Blending: Geometrically blend DAC 2HCl with co-processed excipients (Pharmaburst®) and a superdisintegrant (e.g., crospovidone) to ensure strict content uniformity[7].

  • Lubrication: Add a boundary lubricant (e.g., magnesium stearate) and blend for exactly 3 minutes.

    • Self-Validation Check: Do not over-blend. Excessive lubrication coats the superdisintegrant particles with a hydrophobic layer, retarding water uptake and fatally prolonging disintegration time.

  • Compression: Compress the blend using a rotary tablet press adjusted to a low compression force to maintain high tablet porosity.

    • Analytical Validation: Conduct an in vitro wetting time test. A wetting time of <15 seconds (e.g., 14±0.08s) validates the capillary action efficacy of the porous ODT matrix[7].

Quantitative Performance Summary

Formulation StrategyKey Excipients / MatrixParticle Size / Z-AverageEntrapment Efficacy (EE%)Pharmacokinetic / Clinical Improvement
Conventional Tablet Lactose, Microcrystalline CelluloseN/AN/AAbsolute bioavailability of 67%; Tmax​ ~ 110 min[3][7].
Amorphous Solid Dispersion PVP K-30, HPMCN/AN/APrevents pH-induced precipitation; maximizes dissolution surface area[4].
PEGylated Bilosomes Phospholipids, SDC, Cholesterol, PEG200 ± 15.2 nm95.5 ± 7.7%1.54-fold increase in AUC0–24​ vs. standard suspension; enhanced hepatic uptake[5].
Cationic Bile-Based Vesicles DEAE-Dextran, Bile Salts304.3 ± 36.5 nm97.3 ± 2.3%High positive Zeta Potential (+39.4 mV) for electrostatic cellular uptake[6].
Orally Disintegrating Tablets Pharmaburst®, CrospovidoneN/AN/ADisintegration time of 27s; accelerated Tmax​ to 60 min; Cmax​ increased to 2.17 μg/ml[7].

Sources

Technical Notes & Optimization

Troubleshooting

Daclatasvir Dihydrochloride Technical Support Center: pH Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DAC) . As a direct-acting antiviral (HCV NS5A inhibitor), DAC presents unique formulation and analytical challenges due to its highly pH-dependent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DAC) . As a direct-acting antiviral (HCV NS5A inhibitor), DAC presents unique formulation and analytical challenges due to its highly pH-dependent solubility and susceptibility to hydrolytic degradation.

This guide is designed for researchers, analytical scientists, and formulation engineers. It bypasses basic overviews to directly address the mechanistic causes of experimental failures, providing self-validating protocols and troubleshooting insights grounded in validated stability-indicating methodologies.

Physicochemical & pH Stability Profile

Before troubleshooting, it is critical to understand the baseline quantitative parameters that dictate DAC's behavior in solution. The following table synthesizes the established stability and solubility metrics for Daclatasvir dihydrochloride.

ParameterValue / ObservationMechanistic DriverRef.
pKa Values 3.82 and 6.09Protonation of the imidazole and pyrrolidine nitrogens.[1]
Aqueous Solubility >700 mg/mL (pH < 3.8); Precipitates at pH ≥ 4.5Transition from highly soluble protonated cation to the less soluble free base/deprotonated species.[2],[1]
Acidic Degradation Susceptible (0.1 N HCl, 60°C–80°C)Acid-catalyzed hydrolysis of carbamate/amide linkages yielding m/z 339.1 and 561.2 fragments.[3],[2]
Alkaline Degradation Highly Susceptible (0.1 N NaOH, 60°C–80°C)Base-catalyzed hydrolysis yielding m/z 294.1, 339.1, 505.2, and 527.2 fragments.[3],[2]
Neutral Stability Relatively StableMinimal hydrolytic cleavage in pure water at 60°C over short durations (4–6 hours).[3],[4]

Troubleshooting FAQs: pH-Dependent Anomalies

Q1: Why does my DAC stock solution become turbid or precipitate when the pH exceeds 4.0?

Expert Insight & Causality: This is the most common pre-analytical error. Daclatasvir dihydrochloride is classified as a BCS Class II compound (low solubility, high permeability) but exhibits extreme pH-dependent solubility[2]. While it is freely soluble in water as a dihydrochloride salt, its lowest pKa is 3.82[1]. As you adjust the pH above 3.82, the ionization state changes. The loss of protonation drastically reduces the concentration of dissolved DAC cations. By pH 4.5, the solubility limit is breached, resulting in the precipitation of the drug and visible white turbidity[1]. Resolution:

  • Aqueous buffers: Maintain the pH below 3.0 (e.g., using a Britton-Robinson buffer at pH 2.3) if a purely aqueous environment is required[1].

  • Organic modifiers: For neutral or basic pH experiments, prepare the primary stock in a 1:1 (v/v) mixture of water and an organic solvent like Acetonitrile or Methanol to artificially raise the solubility limit[5].

Q2: What is the expected degradation behavior of Daclatasvir under extreme pH stress?

Expert Insight & Causality: DAC degrades via distinct pathways depending on the pH environment. Under acidic stress (e.g., 0.1 N HCl), the drug undergoes hydrolysis, producing specific degradants identifiable via LC-MS/MS (fragment ions at m/z 339.1 and 561.2)[3]. Under alkaline stress (e.g., 0.1 N NaOH), degradation is typically more aggressive, yielding a different profile of degradants (m/z 294.1, 339.1, 505.2, 527.2)[3]. Resolution: When developing a stability-indicating HPLC method, you cannot rely solely on one stress condition. Your chromatographic gradient must be optimized to baseline-resolve both the acidic and basic degradation products from the main DAC peak (typically eluting between 3 to 6 minutes in optimized UPLC/HPLC methods)[3],[4].

Q3: How do I ensure my forced degradation analysis is scientifically valid and "self-validating"?

Expert Insight & Causality: A forced degradation study is only valid if it achieves Mass Balance . If your DAC peak area decreases by 20% after alkaline hydrolysis, the sum of the degradation product peak areas (adjusted for relative response factors) must account for that missing 20%. If it does not, your degradants are either co-eluting with the main peak, retained permanently on the column, or they lack a UV chromophore at your detection wavelength (typically 305 nm)[2]. Resolution: Implement an orthogonal detection strategy. Utilize an LC-PDA (Photodiode Array) coupled in-line with a mass detector (e.g., ESI-QTOF-MS/MS or QDa)[4],[2]. This ensures that non-UV-absorbing degradants are quantified and peak purity is definitively confirmed.

Standardized Protocol: pH-Forced Degradation Workflow

To prevent analytical artifacts (such as column overloading or retention time shifts caused by injecting extreme pH solutions), follow this self-validating methodology for generating and analyzing pH-stressed DAC samples.

Step 1: Stock Solution Preparation Dissolve 10 mg of DAC API in 10 mL of Acetonitrile:Water (1:1 v/v) to yield a 1000 µg/mL stock. Note: The organic modifier is strictly required here to prevent precipitation during the subsequent basic stress step.

Step 2: Stress Application (Parallel Setup)

  • Acidic Stress: Transfer 10 mL of stock to a flask. Add 10 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Alkaline Stress: Transfer 10 mL of stock to a flask. Add 10 mL of 0.1 N NaOH. Reflux at 60°C for 4 hours.

  • Neutral Control: Transfer 10 mL of stock to a flask. Add 10 mL of HPLC-grade water. Reflux at 60°C for 4 hours.

Step 3: Neutralization (Critical Quality Step) Cool all flasks to room temperature.

  • Neutralize the Acidic sample by adding exactly 10 mL of 0.1 N NaOH.

  • Neutralize the Alkaline sample by adding exactly 10 mL of 0.1 N HCl.

  • Add 10 mL of water to the Neutral control. Why? Injecting highly acidic or basic samples directly onto a C18/C8 column alters the localized pH of the stationary phase, causing severe peak tailing, retention time shifting, and potential column degradation.

Step 4: Dilution and LC-MS/MS Analysis Dilute all neutralized samples with your initial mobile phase to a target nominal concentration (e.g., 50 µg/mL). Analyze using a validated stability-indicating method (e.g., Waters Symmetry C18, gradient elution with 10 mM ammonium acetate pH 5.0 and acetonitrile) to separate and identify DP1 through DP4 degradants[4].

Workflow Visualization

The following diagram maps the logical flow of the pH-dependent forced degradation protocol, highlighting the critical neutralization steps required to maintain analytical integrity.

G cluster_stress pH-Dependent Forced Degradation Pathways Start Daclatasvir Dihydrochloride (1000 µg/mL in 1:1 ACN:H2O) Acid Acidic Stress 0.1 N HCl 60°C, 4 Hours Start->Acid Neutral Neutral Control H2O 60°C, 4 Hours Start->Neutral Base Alkaline Stress 0.1 N NaOH 60°C, 4 Hours Start->Base NeutAcid Neutralize with 0.1 N NaOH Acid->NeutAcid Dilute Dilute with Mobile Phase Neutral->Dilute NeutBase Neutralize with 0.1 N HCl Base->NeutBase NeutAcid->Dilute NeutBase->Dilute Analysis Stability-Indicating LC-MS/MS (Verify Mass Balance & Peak Purity) Dilute->Analysis

Workflow for pH-dependent forced degradation and stability-indicating analysis of Daclatasvir.

References

  • Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. nih.gov. 3

  • Development of Stability Indicating Assay Method for Separation and Identification of Degradation Products of Daclatasvir Dihydrochloride by LC-ESI-QTOF-MS/MS. tandfonline.com. 4

  • Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection. oup.com. 2

  • Overview on Hepatitis C, Treatment Strategy, Instrumental Analysis of Anti- HCV drugs. aditum.org. 5

  • Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2. nih.gov. 1

Sources

Optimization

Technical Support Center: Identifying Degradation Products and Impurities of Daclatasvir 2HCl

Welcome to the Advanced Technical Support Center for Daclatasvir dihydrochloride impurity profiling. Daclatasvir is a potent Hepatitis C virus (HCV) NS5A inhibitor.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Daclatasvir dihydrochloride impurity profiling. Daclatasvir is a potent Hepatitis C virus (HCV) NS5A inhibitor. Due to its complex molecular architecture—comprising a biphenyl core, imidazole rings, and carbamate-linked valine-pyrrolidine moieties—it exhibits specific degradation pathways under ICH Q1A/Q1B stress conditions.

This guide is designed for analytical scientists and drug development professionals to troubleshoot co-eluting peaks, understand degradation mechanisms, and implement robust LC-MS/MS structural elucidation protocols.

Core Analytical Workflow

G A Forced Degradation (ICH Q1A/Q1B) B Acid, Base, Peroxide, Thermal, Photolytic A->B Stress conditions C Sample Neutralization & Filtration (0.22 µm) B->C Quench & Prep D UPLC Separation (BEH Phenyl Column) C->D 2 µL Injection E High-Resolution MS (ESI-QTOF-MS/MS) D->E Orthogonal Selectivity F Structural Elucidation (Mass Defect & Fragments) E->F m/z 582.4, 778.5

Workflow for Daclatasvir forced degradation and LC-MS/MS structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Daclatasvir 2HCl, and which functional groups are most susceptible? A: Daclatasvir is highly susceptible to acid hydrolysis, alkaline degradation, and peroxide oxidation 1[1]. Mechanistically, the carbamate linkages and amide bonds in the valine-pyrrolidine side chains are primary targets for hydrolytic cleavage, yielding major des-valine degradants (e.g., observing an [M+H]+ at m/z 582.4) 2[2]. Oxidation (e.g., via 30% H2​O2​ ) typically targets the electron-rich imidazole nitrogens, resulting in N-oxide formation (m/z 778.5) 2[2]. Conversely, the molecule exhibits self-validating stability under neutral hydrolysis and photolytic stress 3[3].

Q2: I am observing co-elution of degradation products in my forced degradation samples using a standard C18 column. How can I improve resolution? A: Forced degradation of Daclatasvir produces a complex mixture of structurally similar isomers and des-methyl impurities 4[4]. Standard C18 columns often lack the orthogonal selectivity required to resolve these π -electron-rich degradants. Causality & Solution: Switch to a Phenyl-based stationary phase (e.g., Waters ACQUITY BEH Phenyl). The phenyl rings in the stationary phase engage in strong π−π interactions with the biphenyl and imidazole cores of Daclatasvir, providing superior thermodynamic resolution for closely eluting impurities 4[4]. Ensure your method utilizes a gradient elution to accommodate the wide polarity range of the degradants 4[4].

Q3: How do I ensure my HPLC method meets system suitability for regulatory (QbD) submissions? A: A Quality by Design (QbD) approach identifies flow rate, buffer pH, and stationary phase as Critical Process Parameters (CPPs) 5[5]. To build a self-validating system, ensure the resolution ( Rs​ ) between Daclatasvir and its closest eluting impurities (e.g., Impurity 2 and 3) is strictly >1.5 , and the Number of Theoretical Plates (NTP) is >5000 to guarantee peak shape integrity 5[5].

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Peak Tailing of Polar Degradants Secondary interactions between basic nitrogen atoms of Daclatasvir and residual, unprotonated silanols on the silica support.Lower the mobile phase pH to 2.5 to fully protonate silanols. Alternatively, incorporate an ion-pairing agent or 1 mL/L triethylamine (TEA) to mask silanol activity 6[6].
Severe MS Signal Suppression Use of non-volatile buffers (e.g., sodium perchlorate or phosphate) entering the MS source, preventing efficient droplet desolvation.Critical Method Transfer Step: Replace sodium perchlorate with a volatile buffer such as 10 mM Ammonium Formate (pH adjusted with formic acid to 2.5) prior to coupling with an MS detector.
Baseline Drift during Gradient Inadequate equilibration of the Phenyl column or UV absorbance of the organic modifier changing over the gradient.Use high-purity LC-MS grade Acetonitrile. Ensure a minimum of 10 column volumes of equilibration time between runs.

Quantitative Data: Forced Degradation Summary

The following table summarizes the expected degradation behavior of Daclatasvir 2HCl under standard ICH Q1A/Q1B stress conditions:

Stress ConditionReagents / EnvironmentTime / TempExtent of DegradationMajor Degradant m/z [M+H]+
Acid Hydrolysis 0.1 N HCl4–6 hrs, 60°CHigh582.4
Base Hydrolysis 0.1 N NaOH4–6 hrs, 60°CHigh582.4
Oxidation 30% H2​O2​ 6 hrs, 60°CHigh778.5
Photolytic Direct Sunlight / UV10 daysStable / MinimalN/A
Thermal Dry Heat48 hrs, 80°CMinimalN/A

Step-by-Step Methodology: LC-MS/MS Structural Elucidation

To ensure reproducibility and scientific integrity, follow this self-validating protocol for generating and identifying Daclatasvir impurities.

Phase 1: Forced Degradation (Sample Preparation)
  • Acid/Base Stress: Accurately weigh 20 mg of Daclatasvir 2HCl and dissolve in 20 mL of 0.1 N HCl (for acid stress) or 0.1 N NaOH (for base stress). Reflux the solutions at 60 °C for 4–6 hours3[3].

  • Oxidative Stress: Treat 20 mg of the API with 30% H2​O2​ and reflux at 60 °C for 6 hours 3[3].

  • Quenching & Filtration: Neutralize the acid/base samples with equivalent counter-reagents immediately after the stress period to halt degradation. Dilute with mobile phase and filter through a 0.22 µm PTFE syringe filter. Causality: Neutralization prevents ongoing degradation during autosampler queuing, ensuring the snapshot of impurities remains accurate.

Phase 2: UPLC Separation
  • Column Selection: Install a Waters ACQUITY BEH Phenyl column (100 × 2.1 mm, 1.7 µm) 2[2].

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 2.5 with formic acid. (Note: If using UV-only detection, 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid can be used for superior ion-pairing 2[2], but this must be swapped for MS compatibility).

  • Mobile Phase B: Mobile Phase A : Acetonitrile (20:80 v/v) 2[2].

  • Gradient Program: Initiate at 5% B, ramp to 95% B over 15 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 45 °C.

Phase 3: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and cone voltage optimized at 30 V.

  • Data Acquisition & Validation: Monitor the protonated molecular ion of the intact API at m/z 739.4 [M+H]+ . Extract ion chromatograms (EIC) for known hydrolytic degradants at m/z 582.4 and oxidative degradants at m/z 778.5 2[2]. Utilize MS/MS fragmentation to confirm the loss of the valine moiety in the hydrolytic products.

References

  • Technical Support Center: Daclatasvir Impurity Analysis by HPLC Source: BenchChem URL:4

  • Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets Source: PMC (NIH) URL:3

  • A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection Source: Sci-Hub URL:2

  • Quantitative Estimation of Daclatasvir In Drug Substances and Formulated Drug Product By UPLC Source: SciSpace URL:1

  • A Quality Risk Management-Based Liquid Chromatography Method for Daclatasvir and Characterization of its Putative Degradants by LC-MS/MS Source: Bentham Science Publishers URL:5

  • Quality by Design-driven Analytical Method: A Quality Risk Management-Based Liquid Chromatography Method for Daclatasvir and Characterization of its Putative Degradants by LC-MS/MS Source: ResearchGate URL:6

Sources

Troubleshooting

Optimal storage conditions to prevent Daclatasvir 2HCl degradation

Technical Support Center: Daclatasvir 2HCl Stability & Degradation Troubleshooting Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DCV 2HCl). As a highly potent HCV NS5A inhibitor, DCV 2HCl exhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Daclatasvir 2HCl Stability & Degradation Troubleshooting

Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DCV 2HCl). As a highly potent HCV NS5A inhibitor, DCV 2HCl exhibits robust solid-state stability but presents specific vulnerabilities in solution. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to manage and prevent active pharmaceutical ingredient (API) degradation.

Part 1: FAQs on Storage Conditions and Degradation Causality

Q1: What are the optimal storage conditions to prevent baseline degradation of DCV 2HCl? A1: The intrinsic stability of DCV 2HCl is highly dependent on its physical state. In the solid state, the API is highly stable. It should be stored in tightly sealed containers in a cool, well-ventilated area, away from direct sunlight and moisture. For short-term storage (days to weeks), 4°C is recommended, while long-term storage (months to years) requires -20°C[1]. In solution (e.g., DMSO or aqueous buffers), the compound is significantly more labile. Stock solutions should be aliquoted and stored at -80°C for up to 6 months, or -20°C for 1 month, and strictly protected from light to prevent photo-oxidation[2].

Q2: Why does DCV 2HCl degrade rapidly in alkaline solutions? A2: The causality lies in the molecular architecture of DCV, specifically its carbamate moieties. Carbamate esters are inherently electrophilic at the carbonyl carbon. Under basic stress (e.g., 0.1 N NaOH), hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, leading to the irreversible cleavage of the carbamate into an amine, an alcohol, and carbon dioxide[3]. Consequently, formulation pH must be tightly controlled, avoiding alkaline excursions.

Q3: What is the mechanism behind oxidative and photolytic degradation? A3: The electron-rich imidazole rings of DCV are the primary targets for oxidative and photolytic stress. In the presence of oxidizing agents (like H2O2 or radical initiators like AIBN), the imidazole moiety undergoes base-mediated autoxidation or direct oxygenation, leading to ring-opened degradants[3]. Similarly, UV or high-intensity light excites the conjugated biphenyl-imidazole system, triggering photo-oxidation pathways that yield multiple secondary degradants[3][4].

Part 2: Troubleshooting Guide for Analytical Assays

Issue 1: Unexpected secondary peaks appearing in HPLC chromatograms of stock solutions.

  • Diagnostic Causality: This typically indicates ongoing degradation in the autosampler queue due to improper sample matrix pH or light exposure.

  • Resolution: Ensure all diluents are buffered to a neutral or slightly acidic pH (e.g., pH 5.0 ammonium acetate)[5]. Use amber autosampler vials to completely block UV/Vis light transmission, preventing photolytic cleavage of the imidazole ring[3].

Issue 2: Poor mass balance during forced degradation studies (Sum of API + Degradants < 90% of Control).

  • Diagnostic Causality: Degradation products may be co-eluting with the solvent front, permanently retained on the stationary phase, or volatile (e.g., loss of CO2 during carbamate hydrolysis).

  • Resolution: Implement a self-validating gradient elution method. Start with a high aqueous ratio to capture polar degradants, and ramp to a high organic ratio (e.g., 90% Acetonitrile) to wash out highly retained hydrophobic degradants. Utilize LC-ESI-QTOF-MS/MS to verify that no degradants are hidden beneath the primary API peak[5].

Part 3: Quantitative Degradation Profiles

To assist in predictive modeling, the following table summarizes the forced degradation profile of DCV 2HCl under standard ICH Q1A (R2) stress conditions[5][6].

Stress ConditionReagent / EnvironmentExposure (Temp / Time)Degradation ExtentPrimary Structural Target
Acidic Hydrolysis 2 N HCl80°C / 5 hoursSignificant (Optimum)Carbamate / General Cleavage
Basic Hydrolysis 0.1 N NaOH80°C / 72 hoursSignificantCarbamate Moiety
Oxidative Stress 30% H2O260°C / 6 hoursSignificantImidazole Moiety
Neutral Hydrolysis Purified Water80°C / 72 hoursMinimal / StableN/A
Photolytic Stress Direct Sunlight / UVAmbient / 10 DaysModerateImidazole Moiety
Thermal Stress Dry Heat (Solid State)100°C / 3 DaysStableN/A

Part 4: Visualizing Degradation Pathways

DegradationPathways DCV Daclatasvir 2HCl (Intact API) Acid Acidic Stress (2N HCl, 80°C) DCV->Acid Base Basic Stress (0.1N NaOH, 80°C) DCV->Base Oxidation Oxidative Stress (30% H2O2, 60°C) DCV->Oxidation Photo Photolytic Stress (UV/Vis Light) DCV->Photo DegAcid Hydrolytic Degradants (Cleavage Products) Acid->DegAcid DegBase Carbamate Hydrolysis (Amine + Alcohol + CO2) Base->DegBase DegOx Imidazole Oxidation (Ring Opening) Oxidation->DegOx DegPhoto Photo-oxidation Products Photo->DegPhoto

Mechanistic degradation pathways of Daclatasvir 2HCl under specific environmental stressors.

Part 5: Standardized Protocol: Self-Validating Forced Degradation Assay

This protocol ensures a self-validating system by incorporating neutralization steps to arrest degradation and mass balance calculations to verify chromatographic integrity[5][6].

Step 1: Sample Preparation & Baseline Control

  • Prepare a primary stock solution of DCV 2HCl at 1000 µg/mL in a chemically inert diluent (e.g., Methanol or Acetonitrile).

  • Self-Validation Check: Aliquot an unstressed control sample. Store immediately at 4°C in an amber vial. This establishes the 100% mass balance baseline.

Step 2: Stress Exposure (Example: Acidic Hydrolysis)

  • Transfer 5.0 mL of the stock solution to a round-bottom flask.

  • Add 5.0 mL of 2 N HCl.

  • Reflux the mixture at 80°C for exactly 5 hours using a temperature-controlled water bath.

Step 3: Reaction Arrest (Neutralization)

  • Critical Causality Step: Immediately transfer the flask to an ice bath to quench the thermal kinetic energy.

  • Carefully neutralize the solution by adding an equimolar amount of base (e.g., 5.0 mL of 2 N NaOH). Failure to neutralize will result in continuous degradation in the autosampler, invalidating the time-point data.

  • Dilute to a final analytical concentration (e.g., 10 µg/mL) using the mobile phase.

Step 4: HPLC-MS/MS Analysis

  • Inject the sample onto a C18 column (e.g., Waters Symmetry, 150 x 4.6 mm, 5 µm).

  • Utilize a gradient mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile to ensure high-resolution separation of polar and non-polar degradants[5].

Part 6: Visualizing the Experimental Workflow

ExperimentalWorkflow Prep 1. Sample Prep (1000 µg/mL) Stress 2. Stress Exposure (Acid/Base/Ox) Prep->Stress Neut 3. Neutralization (Arrest Kinetics) Stress->Neut HPLC 4. LC-MS/MS (Gradient Elution) Neut->HPLC Valid 5. Mass Balance Validation HPLC->Valid

Self-validating experimental workflow for forced degradation and stability-indicating assays.

References[5] Development of Stability Indicating Assay Method for Separation and Identification of Degradation Products of Daclatasvir Dihydrochloride by LC. tandfonline.com.https://www.tandfonline.com/doi/full/10.1080/10826076.2019.1603565[3] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. nih.gov. https://pubmed.ncbi.nlm.nih.gov/31617462/[6] Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8112108/[2] Daclatasvir Dihydrochloride - Safety Data Sheet. chemicalbook.com.https://www.chemicalbook.com/ProductMSDSDetailCB72545162_EN.htm[4] Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. orientjchem.org.https://www.orientjchem.org/vol40no2/forced-oxidative-degradation-of-anti-hepatitis-c-drugs-sofosbuvir-and-daclatasvir-characterization-and-quantification/[1] Daclatasvir dihydrochloride | BMS-790052. medkoo.com.https://www.medkoo.com/products/8476

Sources

Optimization

Technical Support Center: Troubleshooting Daclatasvir 2HCl Extraction Recovery

Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DCV) extraction. Low recovery rates during sample preparation—whether from human plasma, serum, or Active Pharmaceutical Ingredient (API) formulati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daclatasvir dihydrochloride (DCV) extraction. Low recovery rates during sample preparation—whether from human plasma, serum, or Active Pharmaceutical Ingredient (API) formulations—are a frequent bottleneck in bioanalytical workflows. This guide provides mechanistic explanations, actionable troubleshooting steps, and validated protocols to ensure your recovery rates consistently exceed 90%.

Part 1: Mechanistic Diagnostic Overview

To successfully troubleshoot extraction failures, you must first understand the physicochemical behavior of Daclatasvir. DCV is a weak base with two critical pKa values (5.6 and 4.9) corresponding to its imidazole groups. This makes its ionization state highly pH-dependent.

Furthermore, DCV is freely soluble in water, methanol, and dimethyl sulfoxide (DMSO), but it is practically insoluble in non-polar organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate[1]. When extracting from biological matrices, DCV exhibits high protein binding. Failure to disrupt this protein binding, or selecting an incompatible extraction solvent, inevitably leads to poor recovery.

Part 2: Troubleshooting FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 50%? A: The root cause is likely solvent incompatibility. Many standard LLE protocols default to ethyl acetate or dichloromethane. However, Daclatasvir is practically insoluble in these solvents[1]. Causality & Solution: Switch to Solid Phase Extraction (SPE), which has been empirically proven to yield better recovery and lower matrix effects for DCV. If LLE is absolutely mandatory, you must utilize a highly polar organic solvent mixture and ensure the aqueous phase pH is adjusted to > 7.5 to neutralize the imidazole groups, forcing the uncharged drug into the organic phase.

Q2: How do I optimize Solid Phase Extraction (SPE) for plasma samples to achieve >90% recovery? A: SPE optimization relies entirely on manipulating the pH relative to DCV's pKa values (4.9 and 5.6).

  • Protein Disruption: Add 1% formic acid to the plasma. This lowers the pH below 4.0, fully protonating the drug and releasing it from plasma proteins.

  • Retention: The protonated, positively charged drug binds strongly to a C18 or mixed-mode cation exchange cartridge.

  • Elution: To elute the drug, you must neutralize it. Using an elution solvent like methanol containing 2% ammonium hydroxide raises the pH above 7, neutralizing the drug and allowing it to partition freely into the organic eluate.

Q3: What causes matrix effects and ion suppression in LC-MS/MS post-extraction? A: Incomplete washing during SPE leaves residual phospholipids and salts in the eluate. Causality & Solution: Implement an aqueous wash step using 5% methanol in water. Additionally, optimize the autosampler wash solution (e.g., 50% acetonitrile/water) to prevent carryover effects between injections. Always use a stable isotope-labeled internal standard (e.g., Daclatasvir-13C2-d6) to normalize any remaining matrix effects.

Part 3: Visual Diagnostics

G Start Low Daclatasvir Recovery (<70%) Method Identify Extraction Method Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE SPE Solid Phase Extraction (SPE) Method->SPE Solvent Solvent Incompatible? (e.g., EtOAc, DCM) LLE->Solvent pH pH Incompatible? (Check pKa 4.9, 5.6) SPE->pH FixLLE Switch to SPE or use polar solvent Solvent->FixLLE FixSPE Acidify load (1% FA) Basify eluate (NH4OH) pH->FixSPE

Decision tree for diagnosing and resolving Daclatasvir extraction recovery issues.

Part 4: Data Presentation

Table 1: Physicochemical Properties Dictating Daclatasvir Extraction

PropertyValueImpact on Extraction Workflow
Molecular Weight 738.89 g/mol Requires appropriate pore size in SPE sorbents.
pKa (Imidazole groups) 5.6 and 4.9Dictates pH adjustments: Acidify to ionize, basify to neutralize.
Solubility (Favorable) Water, Methanol, DMSOIdeal for SPE conditioning, washing, and elution steps.
Solubility (Unfavorable) Dichloromethane, Ethyl AcetateCauses LLE failure; drug precipitates or remains in aqueous phase.

Table 2: Comparison of Extraction Methods and Expected Recovery

Extraction MethodMatrixKey ReagentsExpected RecoveryMatrix Effect
Liquid-Liquid Extraction (LLE) Human PlasmaEthyl Acetate / DCM< 50%High
Protein Precipitation (PPT) Human PlasmaAcetonitrile (1:3 ratio)75% - 85%Moderate
Solid Phase Extraction (SPE) Human Plasma1% Formic Acid (Load), MeOH (Elute)93% - 108%[2]Low

Part 5: Validated Experimental Protocols

Protocol: Optimized Solid Phase Extraction (SPE) for Daclatasvir in Biological Matrices

This is a self-validating protocol utilizing a mixed-mode or C18 SPE cartridge. By controlling the pH at each step, causality is established: the drug is forced into an ionized state for binding and a neutral state for elution. If recovery fails, verifying the pH of the load (< 4.0) and eluate (> 7.0) will instantly isolate the procedural error.

Materials Needed:

  • SPE Cartridges (e.g., Waters Oasis HLB or C18, 30 mg/1 mL)

  • 1% Formic Acid (FA) in HPLC-grade Water

  • Methanol (HPLC Grade)

  • 2% Ammonium Hydroxide (NH4OH) in Methanol

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 100 µL of 1% Formic Acid.

    • Mechanistic note: This drops the pH < 4.0, protonating DCV (pKa 4.9, 5.6) and disrupting protein binding. Vortex for 30 seconds.

  • Cartridge Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge to activate the sorbent bed. Do not let the bed dry.

  • Cartridge Equilibration: Pass 1.0 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min. The protonated DCV will bind tightly to the sorbent.

  • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge to remove hydrophilic endogenous interferences (salts, proteins). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the analyte by passing 1.0 mL of 2% NH4OH in Methanol.

    • Mechanistic note: The basic pH neutralizes the imidazole groups on DCV, breaking the ionic interaction with the sorbent and allowing it to dissolve into the methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 Ammonium Formate pH 3.5 : Acetonitrile) prior to LC-MS/MS or UPLC-DAD analysis[2].

SPE_Workflow N1 1. Condition (Methanol) N2 2. Equilibrate (Water) N1->N2 N3 3. Load Sample (Plasma + 1% FA) N2->N3 N4 4. Wash (5% MeOH/Water) N3->N4 N5 5. Elute (MeOH + 2% NH4OH) N4->N5

Step-by-step Solid Phase Extraction (SPE) workflow for Daclatasvir recovery.

References

  • Title: Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring Source: National Institutes of Health (PMC) URL: [Link]

  • Title: AusPAR Attachment 2 Extract from the Clinical Evaluation Report for daclatasvir dihydrochloride Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS Source: National Institute of Science Communication and Policy Research (NIScPR) URL: [Link]

  • Title: Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms Source: MDPI (Molecules) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NS5A Inhibitors: Daclatasvir 2HCl vs. Ledipasvir in HCV Replicon Systems

Introduction: Targeting the Achiles' Heel of HCV Replication The Hepatitis C Virus (HCV) remains a significant global health challenge, driving the progression of chronic liver disease, cirrhosis, and hepatocellular carc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Achiles' Heel of HCV Replication

The Hepatitis C Virus (HCV) remains a significant global health challenge, driving the progression of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of Direct-Acting Antivirals (DAAs) has revolutionized treatment, achieving cure rates upwards of 95%.[2] Central to this revolution are inhibitors targeting the HCV Non-Structural Protein 5A (NS5A).

NS5A is a zinc-binding phosphoprotein with no known enzymatic function, yet it is indispensable for the virus.[3][4] It acts as a master regulator, orchestrating the HCV life cycle by interacting with numerous viral and host factors.[5] Its most critical roles are in viral RNA replication and the assembly of new virion particles.[6][7] By commandeering host cell membranes, NS5A helps form a protective structure known as the "membranous web," the site of viral replication.[4][8] This central role makes NS5A a prime target for antiviral therapy.

Daclatasvir and Ledipasvir are two prominent, first-in-class NS5A inhibitors that have become cornerstones of modern HCV therapy.[2][6] Both exhibit potent antiviral activity at picomolar concentrations. This guide provides an in-depth comparison of their inhibitory efficacy (IC50) in HCV replicon systems, supported by experimental data and protocols, to inform researchers and drug development professionals.

Mechanism of Action: Disrupting the Replication Complex

Both Daclatasvir and Ledipasvir share a common mechanism of action. They bind with high affinity to Domain I of the NS5A protein.[9] This binding event is thought to induce a conformational change in NS5A, which disrupts its ability to perform its essential functions.[9] The primary consequences of this inhibition are twofold:

  • Inhibition of Viral RNA Replication: By binding to NS5A, the inhibitors prevent the proper formation and function of the replication complex within the membranous web, effectively shutting down the synthesis of new viral RNA.[8][9]

  • Impairment of Virion Assembly: NS5A is also crucial for the assembly of new HCV particles. The inhibitors' action on NS5A disrupts this process, reducing the production of infectious virions.[6][9]

This dual mechanism of action contributes to the rapid and profound decline in viral load observed in patients treated with these drugs.[5]

NS5A_Inhibitor_MoA cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_protein NS5A Protein Polyprotein->NS5A_protein Cleavage Replication_Complex Replication Complex (Membranous Web) NS5A_protein->Replication_Complex Forms Virion_Assembly Virion Assembly NS5A_protein->Virion_Assembly Mediates New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replicates RNA New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Inhibitor Daclatasvir or Ledipasvir Inhibitor->NS5A_protein Binds to Domain I Inhibitor->Block_Replication Inhibitor->Block_Assembly

Fig. 1: Mechanism of Action of NS5A Inhibitors.

Comparative Efficacy: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50), or effective concentration (EC50), is a critical measure of a drug's potency. In the context of HCV, it represents the concentration of the drug required to inhibit 50% of viral replication in a cell-based replicon assay. Both Daclatasvir and Ledipasvir demonstrate extraordinary potency, with IC50 values in the picomolar (pM) range against susceptible HCV genotypes.

The data below, synthesized from multiple in-vitro studies, compares the efficacy of these two inhibitors across various HCV genotypes.

HCV Genotype Daclatasvir IC50 (pM) Ledipasvir IC50 (pM) Reference(s)
Genotype 1a 5031[10][11][12]
Genotype 1b 94[10][11][12][13]
Genotype 2a 28 - 71Lower Activity[1][10][11]
Genotype 3a 146Lower Activity[10][11][14]
Genotype 4a 12390[10][11][12]
Genotype 5a 33Moderate Activity[10][11][15]

Analysis of Efficacy Data:

  • Potency against Genotypes 1a and 1b: Both drugs are exceptionally potent against HCV genotypes 1a and 1b, which are the most common in many parts of the world.[1] Ledipasvir shows slightly lower IC50 values, suggesting a marginal potency advantage in these specific replicon systems.[12]

  • Pangenotypic Activity: Daclatasvir has demonstrated potent, pangenotypic activity, with low picomolar efficacy against genotypes 1, 4, and 5.[10][11][16] While still active, its potency is reduced against genotypes 2 and 3.[10][16]

  • Ledipasvir's Genotype Spectrum: Ledipasvir is most potent against genotypes 1a and 1b.[15] Its activity is moderate against genotypes 4, 5, and 6, and significantly lower against genotypes 2 and 3.[1][14][15] This is a key differentiator for researchers focusing on specific, non-genotype 1 strains.

Experimental Protocol: The HCV Replicon Assay for IC50 Determination

The HCV replicon system is the gold standard for evaluating the efficacy of antiviral compounds in a controlled cellular environment.[17][18] These systems use human hepatoma cell lines (typically Huh-7) that harbor an engineered HCV subgenomic RNA (a replicon) that can replicate autonomously without producing infectious virus particles.[18] The inclusion of a reporter gene, like luciferase, provides a direct and quantifiable measure of RNA replication.[2][19]

Step-by-Step Methodology

This protocol outlines a luciferase-based assay to determine the IC50 values for NS5A inhibitors.

1. Materials and Reagents:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.[18]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Assay Plates: 96-well white, clear-bottom tissue culture plates.

  • Compounds: Daclatasvir 2HCl and Ledipasvir dissolved in DMSO to create high-concentration stock solutions.

  • Luciferase Assay System: A commercial kit (e.g., Promega Luciferase Assay System).

  • Luminometer: A microplate reader capable of measuring luminescence.

2. Experimental Procedure:

  • Cell Seeding:

    • Maintain the Huh-7 replicon cell line in culture medium containing G418 to ensure the retention of the replicon.

    • Trypsinize the cells and resuspend them in a medium without G418.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-8,000 cells per well in 100 µL of medium.[17][18]

    • Causality: Huh-7 cells are used because they are highly permissive to HCV replication.[18] Seeding is done in G418-free medium to avoid interference with the assay results.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[18]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Daclatasvir and Ledipasvir in culture medium from the DMSO stock solutions. A typical starting concentration for the dilution series is 1 nM.[17]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include "vehicle control" wells (containing DMSO at the same final concentration, typically ≤0.5%) and "untreated control" wells.[18]

    • Causality: Serial dilutions are essential to generate a dose-response curve. The vehicle control is critical to ensure that the solvent (DMSO) does not affect cell viability or replication.

  • Incubation: Incubate the treated plate for 72 hours at 37°C with 5% CO2.[17][18] This duration allows for multiple rounds of replication, providing a robust signal for inhibition.

  • Luciferase Assay:

    • After incubation, remove the medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[17]

    • Causality: The luciferase enzyme is only expressed as part of the replicon polyprotein. Therefore, the luminescence signal is directly proportional to the level of HCV RNA replication.[19]

  • Data Analysis:

    • Record the luminescence signal (Relative Light Units, RLU) for each well.

    • Calculate the percentage of replication inhibition for each drug concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[17]

IC50_Workflow start Start seed_cells 1. Seed Huh-7 Replicon Cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (Cell Attachment) seed_cells->incubate1 prep_drugs 3. Prepare Serial Dilutions of Daclatasvir & Ledipasvir incubate1->prep_drugs treat_cells 4. Treat Cells with Drugs (Include Controls) prep_drugs->treat_cells incubate2 5. Incubate 72h treat_cells->incubate2 luciferase_assay 6. Perform Luciferase Assay (Measure Luminescence) incubate2->luciferase_assay analyze_data 7. Analyze Data (Dose-Response Curve) luciferase_assay->analyze_data calc_ic50 8. Calculate IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Fig. 2: Experimental Workflow for IC50 Determination.

Field Insights: Resistance and the Era of Combination Therapy

While both Daclatasvir and Ledipasvir are highly potent, a significant challenge in antiviral therapy is the emergence of drug resistance. HCV's RNA-dependent RNA polymerase is error-prone, leading to a high mutation rate. This can result in the selection of resistance-associated substitutions (RASs) in the NS5A protein.

Common RASs that confer resistance to this class of inhibitors occur at amino acid positions M28, Q30, L31, and Y93.[2] The presence of these RASs, even at baseline before treatment, can significantly increase the IC50 values of both drugs, potentially leading to treatment failure.

This low barrier to resistance is the primary reason why NS5A inhibitors are never used as monotherapy.[16] The standard of care involves combining two or more DAAs with different mechanisms of action (e.g., an NS5A inhibitor with an NS5B polymerase inhibitor like Sofosbuvir or an NS3/4A protease inhibitor).[9][20] This multi-pronged attack drastically reduces the probability of the virus simultaneously developing mutations to evade all drugs, leading to the high cure rates seen today.

Conclusion

Daclatasvir and Ledipasvir are both premier examples of targeted antiviral drug design, exhibiting remarkable potency against the HCV NS5A protein.

  • Summary of Comparison: In head-to-head comparisons using HCV replicon systems, Ledipasvir demonstrates slightly greater potency against genotypes 1a and 1b. However, Daclatasvir shows a broader pangenotypic profile, with potent activity documented across genotypes 1, 4, and 5.

For researchers and drug development professionals, the choice between these inhibitors may be guided by the specific HCV genotypes being studied and the desired spectrum of activity. The experimental protocols provided herein offer a robust framework for conducting such evaluations. Ultimately, the success of these molecules in the clinic underscores the power of targeting non-enzymatic viral proteins and highlights the critical importance of using them in combination regimens to overcome resistance and achieve a virologic cure.

References

  • Safety and efficacy of daclatasvir in the management of patients with chronic hep
  • The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC. (n.d.). PubMed Central.
  • Mechanism of Action of Direct-Acting Antivirals: New Insights into the HCV Life Cycle. (n.d.). MDPI.
  • Discovery and development of NS5A inhibitors - Wikipedia. (n.d.). Wikipedia.
  • Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction. (n.d.). PubMed.
  • Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with dacl
  • Selection and Characterization of Replicon Variants Dually Resistant to Thumb- and Palm-Binding Nonnucleoside Polymerase Inhibitors of the Hepatitis C Virus - PMC. (n.d.). PubMed Central.
  • Daclatasvir Tablets 30 mg/ 60 mg - EFDA. (n.d.). Ethiopian Food and Drug Authority. [Link]

  • A Newly Modified HCV Replicon Assay with an Expanded Capability to Evaluate the Susceptibility of Genotype 1a and 1b Patient Viruses to Polymerase Inhibitors - Monogram Biosciences. (n.d.). Monogram Biosciences. [Link]

  • Daclatasvir: A Review of Its Use in Adult Patients with Chronic Hepatitis C Virus Infection. (2025, August 8). Springer. [Link]

  • Analytical Validation of an HCV Replicon-based Phenotypic Assay for Evaluating Replication Capacity and Susceptibility of Genotype - Monogram Biosciences. (n.d.). Monogram Biosciences. [Link]

  • What is the mechanism of Daclatasvir Dihydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC. (n.d.). PubMed Central. [Link]

  • Daclatasvir – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • What are NS5A inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. [Link]

  • Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC. (n.d.). PubMed Central. [Link]

  • Approaches to hepatitis C treatment and cure using NS5A inhibitors. (2014, March 5). Taylor & Francis Online. [Link]

  • NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens. (2017, June 8). PLOS Pathogens. [Link]

  • Comparison of daclatasvir (DCV) and ledipasvir (LDV) anti–hepatitis C... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Cellular Replicon-Based Phenotyping Assay to Determine Susceptibility of Hepatitis C Virus Clinical Isolates to NS3/4A Protease Inhibitors | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - Frontiers. (n.d.). Frontiers. [Link]

  • Efficacy of generic sofosbuvir with daclatasvir compared to sofosbuvir/ledipasvir in genotype 4 hepatitis C virus: A prospective comparison with historical control - PMC. (2022, December 8). PubMed Central. [Link]

  • HCV Replicon Systems - Hepatitis C Viruses - NCBI - NIH. (2019, October 1). National Center for Biotechnology Information. [Link]

  • Efficacy of Generic Sofosbuvir and Branded Daclatasvir Compared to Sofosbuvir and Ledipasvir Combination in the Treatment of Genotype 4 Hepatitis C Virus - ATC Abstracts. (n.d.). ATC Meeting Abstracts. [Link]

  • Ledipasvir/Sofosbuvir versus Daclatasvir/Sofosbuvir for the Treatment of Chronic Hepatitis C Genotype 4 Patients - PubMed. (n.d.). PubMed. [Link]

  • Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC. (n.d.). PubMed Central. [Link]

  • Chemical structure of the family of NS5A-targeting molecules. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC. (n.d.). PubMed Central. [Link]

  • Review article: the efficacy and safety of daclatasvir in the treatment of chronic hepatitis C virus infection - NATAP. (n.d.). NATAP. [Link]

  • Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC. (2017, September 21). PubMed Central. [Link]

  • Role of ledipasvir/sofosbuvir combination for genotype 1 hepatitis C virus infection. (2016, June 28). Dovepress. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Synergistic Effects of Daclatasvir and Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synergistic antiviral effects observed when combining Daclatasvir and Sofosbuvir for the treatment of Hepati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synergistic antiviral effects observed when combining Daclatasvir and Sofosbuvir for the treatment of Hepatitis C Virus (HCV) in vitro. We will explore the distinct mechanisms of action of each drug, the scientific rationale for their combined use, and present supporting experimental data and protocols.

Introduction: The Challenge of Hepatitis C and the Dawn of Direct-Acting Antivirals

Chronic Hepatitis C virus (HCV) infection is a significant global health issue, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] The development of direct-acting antiviral (DAA) agents has revolutionized HCV treatment, moving away from interferon-based therapies to more effective and tolerable all-oral regimens.[1] Among the most successful of these are combinations that target different stages of the HCV lifecycle, such as the combination of Daclatasvir and Sofosbuvir.[2]

Mechanisms of Action: A Two-Pronged Attack on HCV Replication

The remarkable efficacy of the Daclatasvir-Sofosbuvir combination stems from their distinct and complementary mechanisms of action, targeting two critical non-structural proteins essential for viral replication.

Daclatasvir: Targeting the NS5A Protein

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A).[3][4][5] NS5A is a multifunctional protein crucial for several stages of the viral lifecycle, including RNA replication and the assembly of new virus particles (virions).[3][6]

Daclatasvir works by:

  • Binding to Domain I of NS5A: This binding alters the protein's conformation, disrupting its normal functions.[3][4]

  • Inhibiting the Formation of the Replication Complex: NS5A plays a key role in forming a "membranous web" where viral RNA replication occurs. By disrupting NS5A, Daclatasvir prevents the formation of this essential replication machinery.[3]

  • Impairing Virion Assembly: Daclatasvir's action also extends to the later stages of the viral lifecycle, interfering with the assembly and release of new, infectious viral particles.[3][7]

Studies have shown that Daclatasvir has a dual mode of action, inhibiting both viral RNA synthesis and virion assembly/secretion.[8]

Sofosbuvir: A Chain Terminator for the NS5B Polymerase

Sofosbuvir is a nucleotide analog inhibitor that targets the HCV non-structural protein 5B (NS5B).[9][10][11] NS5B is an RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral RNA genome.[9][12]

The mechanism of Sofosbuvir involves:

  • Prodrug Activation: Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[9][10]

  • Incorporation into the Nascent RNA Chain: The active form of Sofosbuvir mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[9]

  • Chain Termination: Once incorporated, Sofosbuvir acts as a chain terminator, preventing the addition of further nucleotides and effectively halting viral RNA synthesis.[9]

This targeted action is specific to the viral polymerase, which contributes to its high efficacy and favorable safety profile.[9]

Visualizing the Mechanisms of Action

HCV_Lifecycle_Inhibition cluster_HCV_Replication HCV Replication Cycle cluster_Drug_Targets Drug Targets Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing Essential Steps RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Essential Steps Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release NS5A NS5A Protein NS5B NS5B Polymerase Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits Replication Complex Formation & Virion Assembly Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Acts as a Chain Terminator

Caption: Daclatasvir and Sofosbuvir target distinct HCV non-structural proteins.

The Rationale for Combination: Achieving Synergy

The combination of Daclatasvir and Sofosbuvir is a prime example of a synergistic antiviral strategy. By targeting two distinct and essential viral proteins, the combination achieves a more profound and durable antiviral response than either agent alone.

The key advantages of this combination therapy include:

  • Increased Potency: The dual mechanism of action leads to a more significant reduction in viral replication.

  • High Barrier to Resistance: It is more difficult for the virus to develop resistance to two drugs with different targets simultaneously.[13][14]

  • Pangenotypic Activity: The combination has demonstrated effectiveness against multiple HCV genotypes.[14][15][16][17]

In Vitro Experimental Evidence of Synergy

The synergistic interaction between Daclatasvir and Sofosbuvir has been demonstrated in various in vitro studies, primarily using HCV replicon systems. These systems are valuable tools for studying HCV RNA replication in a controlled laboratory setting.[18][19][20]

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Incubation 3. Incubation cluster_Analysis 4. Analysis HCV Replicon Cells Culture HCV Replicon Cells (e.g., Huh-7) Drug Combination Matrix Treat Cells with Drugs Individually and in Combination (Checkerboard) HCV Replicon Cells->Drug Combination Matrix Drug Dilutions Prepare Serial Dilutions of Daclatasvir & Sofosbuvir Drug Dilutions->Drug Combination Matrix Incubate Incubate for 48-72 hours Drug Combination Matrix->Incubate Measure Replication Quantify HCV Replication (e.g., Luciferase Assay) Incubate->Measure Replication Cytotoxicity Assay Assess Cell Viability (e.g., MTT Assay) Incubate->Cytotoxicity Assay Calculate Synergy Analyze Data using Chou-Talalay Method (CI) Measure Replication->Calculate Synergy

Sources

Validation

Validation of stability-indicating assay methods for Daclatasvir 2HCl

An in-depth technical guide to developing, optimizing, and validating stability-indicating assay methods for Daclatasvir dihydrochloride, designed for analytical chemists and drug development professionals. Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing, optimizing, and validating stability-indicating assay methods for Daclatasvir dihydrochloride, designed for analytical chemists and drug development professionals.

Mechanistic Rationale for Stability-Indicating Methods (SIM)

Daclatasvir dihydrochloride (DCV), a potent hepatitis C virus (HCV) NS5A inhibitor, features a complex, highly conjugated structure comprising a biphenyl core linked to imidazole and pyrrolidine rings[1]. While this molecular architecture confers high target affinity, it introduces specific chemical vulnerabilities. Developing a stability-indicating method (SIM) is not merely a regulatory compliance exercise (ICH Q1A/Q2); it is a mechanistic necessity to ensure the active pharmaceutical ingredient (API) can be unequivocally quantified in the presence of its degradation products[2].

Causality in Degradation Pathways:

  • Hydrolytic Vulnerability: The carbamate linkages and amide bonds in DCV are highly susceptible to both acid- and base-catalyzed hydrolysis. Tandem mass spectrometry (LC-MS/MS) reveals that acidic stress primarily cleaves the molecule into fragments with m/z 339.1 and 561.2, whereas basic stress generates a broader array of fragments (m/z 294.1, 339.1, 505.2, and 527.2)[2].

  • Oxidative Vulnerability: The electron-rich nitrogen centers within the imidazole rings are prone to oxidation, yielding distinct degradants (m/z 301.1 and 339.1) when exposed to peroxides[2].

Causality in Chromatographic Parameter Selection:

  • Stationary Phase: A C18 column (e.g., Hypersil or Thermohypersil BDS) is universally preferred. The dense octadecylsilane coverage provides the necessary hydrophobic retention to resolve the large, lipophilic DCV molecule (MW: 738.8 g/mol ) from its smaller, more polar hydrolytic fragments[1],[3].

  • Mobile Phase pH: The basic nitrogen atoms in DCV's imidazole and pyrrolidine rings cause severe peak tailing if they interact with residual silanols on the silica matrix. Maintaining an acidic mobile phase (pH 2.5–4.5) using orthophosphoric acid or phosphate buffer ensures these nitrogens remain fully protonated, yielding sharp, symmetrical peaks[2],[4].

  • Detection Wavelength: DCV's highly conjugated biphenyl-imidazole system exhibits robust UV absorbance at 305–319 nm. Selecting this wavelength maximizes sensitivity for the API while minimizing baseline noise from non-conjugated excipients or mobile phase solvents[2],[5].

Comparative Analysis of Validated RP-HPLC Methods

To establish the most efficient SIM, analytical scientists must balance resolution (specificity) with throughput (retention time). Table 1 objectively compares three field-validated RP-HPLC methodologies for DCV.

Table 1: Comparative Chromatographic Parameters and Validation Metrics

Method SourceColumn ChemistryMobile Phase (Isocratic)Flow Rate & WavelengthRetention Time (Rt)Linearity & LOQ
Nimje et al. [2]Hypersil C18 (4.6 x 250 mm, 5 μm)Acetonitrile : 0.05% o-phosphoric acid (50:50 v/v)0.7 mL/min @ 315 nm3.76 minRange: 10–50 µg/mL LOQ: Not specified
Othman et al. [4]Hypersil BDS C18 (4.6 x 150 mm, 5 μm)Acetonitrile : 0.05M KH₂PO₄ pH 4.5 (50:50 v/v)Not specified @ UV detection2.33 minRange: 0.5–100 µg/mL LOQ: Highly sensitive
Int. J. Pharm. Sci. [3]Thermohypersil BDS C18 (4.6 x 150 mm, 5 μm)Methanol : Acetonitrile : Phosphate buffer pH 3.0 (30:30:40)1.5 mL/min @ 305 nm2.19 minRange: 2.0–120 µg/mL LOQ: Not specified

Insight: The use of a shorter column (150 mm) combined with a ternary mobile phase or higher flow rate significantly reduces the retention time (Rt ~2.2 min), optimizing high-throughput routine analysis without sacrificing the resolution required for a stability-indicating assay[3],[4].

Visualizing the Validation Workflow

The following diagram maps the logical progression from forced degradation stress testing to final method validation, ensuring all ICH Q1A and Q2(R1) requirements are met.

G API Daclatasvir 2HCl API Stress Forced Degradation (ICH Q1A) API->Stress Hydrolysis Acid/Base Hydrolysis (Cleaves Carbamate) Stress->Hydrolysis Oxidation Oxidative Stress (Oxidizes Imidazole) Stress->Oxidation Thermal Thermal/Photolytic (Heat/UV Exposure) Stress->Thermal HPLC RP-HPLC Separation (C18, Acidic pH) Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Validation Method Validation (ICH Q2 Criteria) HPLC->Validation Output Validated Stability-Indicating Assay Validation->Output

Workflow for Daclatasvir 2HCl forced degradation and stability-indicating assay validation.

Self-Validating Experimental Protocols

Protocol 1: Forced Degradation Setup (Stress Testing)

Objective: Generate a degradation profile of 10–20% to validate the chromatographic method's resolving power. Complete degradation renders the sample useless for resolution testing.

  • Step 1: Acidic & Basic Hydrolysis: Dissolve 10 mg of DCV in 10 mL of a 50:50 Acetonitrile:Water diluent. Add 1 mL of 0.1N HCl (for acid stress) or 0.1N NaOH (for base stress)[3].

    • Causality: 0.1N concentration is chosen to induce measurable degradation without completely destroying the API skeleton.

  • Step 2: Thermal Incubation: Heat the solutions at 60°C for 2 to 24 hours[3].

    • Self-Validation Check: Monitor degradation via rapid HPLC runs every 2 hours. Stop the reaction when the API peak area decreases by ~15%.

  • Step 3: Neutralization (Critical): Neutralize the acid-stressed sample with 0.1N NaOH, and the base-stressed sample with 0.1N HCl.

    • Causality: Neutralization halts the degradation kinetics prior to injection and protects the silica-based HPLC column from extreme pH damage.

  • Step 4: Oxidative Stress: Treat a fresh 10 mg DCV sample with 3% H₂O₂ at room temperature for 24 hours[3].

    • Causality: Peroxides specifically target the electron-rich nitrogen centers in the imidazole rings, simulating long-term atmospheric exposure[2].

Protocol 2: RP-HPLC Method Optimization & Validation (ICH Q2)

Objective: Prove the method is specific, linear, precise, and accurate for its intended use.

  • Step 1: System Suitability Testing (SST): Inject a standard solution (e.g., 20 µg/mL DCV) six consecutive times[1].

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor (T) must be < 1.5.

    • Causality: Ensures the pump, injector, and column are performing consistently before running critical samples[1].

  • Step 2: Specificity & Resolution: Inject the neutralized forced degradation samples from Protocol 1.

    • Self-Validation Criteria: The resolution (Rs) between the intact DCV peak and the nearest degradation product peak must be > 2.0.

    • Causality: Confirms the method is truly "stability-indicating" and that degradants do not co-elute with the API[2].

  • Step 3: Linearity & Range: Prepare six concentration levels (e.g., 2.0 to 120 µg/mL). Plot peak area against concentration[3].

    • Self-Validation Criteria: Correlation coefficient (R²) > 0.999[3].

    • Causality: Ensures the detector response is directly proportional to the API concentration across the expected assay range.

  • Step 4: Accuracy (Recovery): Spike known amounts of DCV standard into a placebo matrix at 80%, 100%, and 120% of the target concentration[1].

    • Self-Validation Criteria: Recovery must fall between 98.0% and 102.0%[5].

    • Causality: Proves that formulation excipients do not interfere with the extraction and quantification of the API[4].

Sources

Comparative

A Comparative Guide to the Efficacy of Daclatasvir Dihydrochloride and Velpatasvir in HCV Therapy

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of two pivotal direct-acting antivirals (DAAs), Daclatasvir dihydrochloride and Velpatasvir. As potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two pivotal direct-acting antivirals (DAAs), Daclatasvir dihydrochloride and Velpatasvir. As potent inhibitors of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), both agents have fundamentally reshaped the landscape of HCV treatment. Our analysis moves beyond surface-level data to explore their comparative mechanistic nuances, clinical efficacy across diverse patient populations, resistance profiles, and the experimental methodologies underpinning these findings.

The NS5A Protein: A Critical Target in the HCV Life Cycle

The HCV NS5A protein is a multifunctional phosphoprotein essential for the virus's life cycle.[1] It plays a central role in two critical processes: the replication of viral RNA and the assembly of new virions.[2][3] NS5A does not possess enzymatic activity itself but functions as a regulatory hub, orchestrating the formation of the "membranous web" where the HCV replication complex is assembled.[1] Consequently, inhibiting NS5A function provides a powerful and direct method to halt viral propagation.

Both Daclatasvir and Velpatasvir are classified as NS5A inhibitors. They exert their antiviral effect by binding with high affinity to Domain I of the NS5A protein.[1][2] This binding event induces critical conformational changes in the protein's structure, disrupting its ability to support the viral replication complex and subsequent virion assembly, ultimately leading to a rapid decline in HCV RNA levels.[1][4]

HCV_Lifecycle_NS5A_Inhibition cluster_host_cell Hepatocyte Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Membranous Web) Translation->Replication NS5A_Inhibitors Daclatasvir & Velpatasvir Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release Outside Circulating HCV Release->Outside New Virions NS5A_Inhibitors->Block Outside->Entry caption Fig 1: HCV Lifecycle and NS5A Inhibition Point.

Caption: Mechanism of action for NS5A inhibitors within the HCV lifecycle.

Clinical Efficacy: A Head-to-Head Data Synthesis

The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12), which is considered a virologic cure.[5] While both Daclatasvir and Velpatasvir demonstrate high SVR rates, their clinical development and application profiles differ, primarily in Velpatasvir's positioning as a pangenotypic agent from its inception, typically co-formulated with the NS5B polymerase inhibitor sofosbuvir.

Daclatasvir, also possessing potent pangenotypic activity, is typically administered with sofosbuvir as a two-pill regimen.[6][7] Velpatasvir is combined with sofosbuvir in a single, fixed-dose combination tablet (SOF/VEL), simplifying treatment.[8][9] Several studies have directly or indirectly compared the efficacy of these two NS5A inhibitors when combined with sofosbuvir.

A descriptive multicenter study found that the SVR12 rate was higher for the sofosbuvir and velpatasvir group (91.7%) compared to the sofosbuvir and daclatasvir group (85.8%).[10] Another comparative study echoed these findings, with the SOF/VEL group achieving a 96.25% SVR12 rate versus 90% for the SOF/DCV group.[11] However, a real-world observational analysis from the Veterans Affairs cohort found that for genotypes 2 and 3, SVR rates were similar between the two regimens.[12] For genotype 2, SVR rates were 94.5% for DCV+SOF and 94.4% for VEL/SOF.[12]

The tables below synthesize data from key clinical trials and comparative studies.

Table 1: Comparative Efficacy (SVR12, %) of SOF/DCV vs. SOF/VEL by HCV Genotype

HCV GenotypeRegimenSVR12 Rate (%)Key Clinical Trial/StudyPatient Population
Genotype 1 SOF + DCV98%AI444040[13]Naïve & Experienced
SOF/VEL99%ASTRAL-1[14]Naïve & Experienced
Genotype 2 SOF + DCV92%AI444040[13]Naïve & Experienced
SOF/VEL99%ASTRAL-2[15]Naïve & Experienced
Genotype 3 SOF + DCV89%AI444040[13]Naïve & Experienced
SOF/VEL95%ASTRAL-3[15]Naïve & Experienced
Genotypes 4, 5, 6 SOF + DCV97-100%ALLY-2 (GT4)[16]Co-infected with HIV
SOF/VEL99-100%ASTRAL-1[14]Naïve & Experienced
Pangenotypic SOF + DCV97%ALLY-2 (All GTs)[16]Co-infected with HIV
SOF/VEL98%ASTRAL-1,2,3[17]Naïve & Experienced

Note: SVR rates can vary based on the presence of cirrhosis, prior treatment experience, and specific patient populations. Data is aggregated from cited landmark trials for comparison.

Resistance Profiles and Genetic Barrier

The development of Resistance-Associated Substitutions (RASs) in the NS5A gene is a critical factor influencing treatment outcomes. These viral mutations can reduce the susceptibility of HCV to NS5A inhibitors.

Daclatasvir: Daclatasvir has a moderately high genetic barrier to resistance.[6] Resistance substitutions are most frequently observed in the N-terminal region of the NS5A protein.

  • Genotype 1a: Common RASs include M28T, Q30E/H/R, L31V/M, and Y93C/H/N.

  • Genotype 1b: L31V and Y93H are frequently observed substitutions.

  • The barrier to resistance varies significantly by genotype, with in vitro studies indicating the rank order of resistance barriers as 1b > 4a ≥ 5a > 6a ≅ 1a > 2a JFH > 3a > 2a M31.[18]

Velpatasvir: Velpatasvir was specifically designed for an improved resistance profile compared to earlier NS5A inhibitors, with potent activity against key baseline NS5A polymorphisms that confer resistance to other agents.[19][20]

  • It maintains activity against many common RASs that reduce the efficacy of first-generation NS5A inhibitors.[21]

  • Despite its improved profile, high-level resistance can be conferred by specific RASs, most notably Y93H/N in genotype 3, which can reduce SVR rates.[19][21]

  • Other key RASs conferring high resistance include M28G and A92K in genotype 1a.[21]

Table 2: Impact of Key NS5A RASs on Drug Susceptibility (Fold Change in EC₅₀)

RAS (at position)HCV GenotypeDaclatasvir Fold ChangeVelpatasvir Fold ChangeSignificance
M28T 1aHigh (>100x)Low (<5x)Velpatasvir retains activity.
Q30R 1aHigh (>1,000x)Moderate (~20x)Velpatasvir has improved activity.
L31V 1a/1bHigh (>100x)Low (<5x)Velpatasvir retains activity.
Y93H 1aHigh (>10,000x)High (>100x)Confers high-level resistance to both.
Y93H 3High (>1,000x)High (>100x)A clinically significant RAS for both drugs, impacting GT3 treatment.[19]

Note: Fold change values are approximate and derived from various in vitro replicon studies. They serve to illustrate comparative susceptibility.

Experimental Protocols for Comparative Assessment

For drug development professionals, robust and reproducible in vitro assays are essential for evaluating and comparing antiviral agents. The following protocols outline standard methodologies.

Protocol 1: In Vitro Efficacy via HCV Replicon Assay

Objective: To determine and compare the 50% effective concentration (EC₅₀) of Daclatasvir and Velpatasvir against various HCV genotypes.

Methodology:

  • Cell Maintenance: Culture human hepatoma (Huh-7) cells harboring stable subgenomic HCV replicons (e.g., representing genotypes 1a, 1b, 2a, 3a, etc.) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, non-essential amino acids, and a selection antibiotic (e.g., G418).

  • Assay Plating: Seed the replicon-containing cells into 96-well plates at a density of 5,000-8,000 cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for Daclatasvir dihydrochloride and Velpatasvir in dimethyl sulfoxide (DMSO), followed by a final dilution in the cell culture medium.

  • Treatment: Remove the overnight culture medium from the plates and add the medium containing the serially diluted compounds. Include "no drug" (vehicle control) and "no cells" (background) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ environment. This duration allows for multiple rounds of viral replication, providing a clear window to observe inhibitory effects.

  • Quantification of HCV RNA:

    • Lyse the cells directly in the wells.

    • Quantify HCV RNA levels using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay targeting a conserved region of the HCV genome (e.g., the 5' UTR).

    • Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH) to control for cell viability.

  • Data Analysis: Calculate the percentage of HCV RNA inhibition relative to the vehicle control for each drug concentration. Plot the inhibition curve using non-linear regression to determine the EC₅₀ value.

Causality Behind Choices:

  • Huh-7 Cells: These are the gold standard as they are highly permissive to HCV replication.

  • Replicon System: This system is safe (does not produce infectious virus) and provides a direct, quantifiable readout of RNA replication, the primary target of NS5A inhibitors.

  • qRT-PCR: This method is highly sensitive and specific, allowing for precise quantification of viral RNA over a wide dynamic range.

Protocol 2: Workflow for In Vitro Resistance Selection

Objective: To identify the genetic substitutions in NS5A that confer resistance to Daclatasvir or Velpatasvir.

Resistance_Selection_Workflow Start Start: HCV Replicon Cell Line (e.g., GT-1b) Culture Long-term culture with drug (Daclatasvir or Velpatasvir) at 3x EC₅₀ Start->Culture Observe Monitor for cell outgrowth (emergence of resistant cells) Culture->Observe Observe->Culture No outgrowth Escalate Gradually increase drug concentration (e.g., 10x, 30x, 100x EC₅₀) Observe->Escalate Outgrowth observed Isolate Isolate individual resistant colonies Escalate->Isolate Expand Expand clonal populations Isolate->Expand Sequence Extract RNA -> RT-PCR -> Sequence NS5A gene Expand->Sequence Identify Identify amino acid substitutions (RASs) vs. wild-type Sequence->Identify Confirm Engineer RASs into wild-type replicon (Site-directed mutagenesis) Identify->Confirm Phenotype Perform EC₅₀ Assay on mutant replicon to confirm resistance phenotype Confirm->Phenotype End End: Confirmed Resistance Profile Phenotype->End caption Fig 2: Workflow for identifying drug resistance mutations.

Caption: A self-validating workflow for selecting and confirming resistance mutations.

Safety, Tolerability, and Pharmacokinetics

Both Daclatasvir and Velpatasvir, when used in combination with sofosbuvir, are generally safe and well-tolerated.

Table 3: Comparative Safety and Pharmacokinetic Profile

FeatureDaclatasvir DihydrochlorideVelpatasvir
Common Adverse Events Headache, fatigue, nausea.[22]Headache, fatigue, nausea.[3]
Elimination Half-Life 12 to 15 hours.Approximately 15 hours.[5][8]
Metabolism Substrate of CYP3A4, P-gp, and OCT1.Metabolized by CYP2B6, CYP2C8, and CYP3A4.[5][8]
Key Drug Interactions Contraindicated with strong CYP3A4/P-gp inducers (e.g., rifampin, St. John's wort).[2][22] Dose adjustment needed with strong CYP3A4 inhibitors.Substrate of P-gp and BCRP; potential interactions with inducers or inhibitors of these transporters.[5]
Cardiac Safety Reports of severe bradycardia when co-administered with sofosbuvir and amiodarone.Similar precautions regarding amiodarone apply to sofosbuvir-containing regimens.

Conclusion and Future Directions

Both Daclatasvir and Velpatasvir are highly efficacious, first-in-class NS5A inhibitors that have become cornerstones of modern HCV therapy.

  • Daclatasvir , in combination with sofosbuvir, provides a potent, pangenotypic treatment regimen that has demonstrated high SVR rates across a multitude of clinical trials and real-world cohorts.[7]

  • Velpatasvir , co-formulated with sofosbuvir, offers the distinct advantages of a single-tablet, once-daily, pangenotypic regimen, simplifying treatment for both patients and providers.[23][24] It was developed with an optimized resistance profile, maintaining activity against several baseline polymorphisms that can impact the efficacy of other NS5A inhibitors.[19][21]

Comparative Efficacy: While both regimens are exceptionally effective, head-to-head and real-world data suggest that the sofosbuvir/velpatasvir combination may offer slightly higher SVR rates in some populations, particularly in difficult-to-treat patients.[10][11] However, in other analyses, efficacy has been shown to be comparable.[12]

For drug development professionals, the evolution from Daclatasvir to Velpatasvir exemplifies a targeted approach to improving upon a successful drug class by enhancing pangenotypic coverage, simplifying administration, and optimizing the resistance profile. The choice between these agents in a clinical setting is now largely guided by guideline recommendations (from bodies like AASLD and EASL), which increasingly favor simplified, single-tablet pangenotypic regimens.[24][25] The continued study of their real-world effectiveness and resistance patterns remains crucial to informing future HCV elimination strategies.

References

  • Dacl
  • What is the mechanism of Daclatasvir Dihydrochloride?
  • Dacl
  • In vitro resistance profile of hepatitis C virus NS5A inhibitor velpatasvir in genotypes 1 to 6.
  • Velp
  • Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
  • Daclatasvir: A Review of Its Use in Adult Patients with Chronic Hepatitis C Virus Infection.
  • Comparison of Drug Regimens (Sofosbuvir + Velpatasvir vs Sofosbuvir + Daclatasvir) in Treatment of Chronic HCV Patients in Terms of Efficacy and Safety.
  • EASL recommendations on treatment of hepatitis C: Final update of the series.
  • Sofosbuvir–velpatasvir for treatment of chronic hepatitis C virus infection in Asia: a single-arm, open-label, phase 3 trial.
  • Pharmacology of Velpatasvir (Epclusa; Overview, Mechanism of action, Effectiveness, Pharmacokinetics). YouTube.
  • Australian Public Assessment Report for: Sofosbuvir / Velpatasvir.
  • Sofosbuvir and Velpatasvir Combination for Chronic HCV. Dove Medical Press.
  • Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. IAS-USA.
  • Daclatasvir plus Sofosbuvir for HCV in P
  • Sofosbuvir and Velpatasvir for HCV Genotype 1, 2, 4, 5, and 6 Infection. Ovid.
  • Daclatasvir plus Sofosbuvir for Previously Treated or Untre
  • Safety and efficacy of daclatasvir in the management of patients with chronic hep
  • Sofosbuvir and Velpatasvir Monograph for Professionals. Drugs.com.
  • Sofosbuvir/velpatasvir regimen promises an effective pan-genotypic hep
  • Sofosbuvir and Velpatasvir for HCV Genotype 2 and 3 Infection.
  • Comparison of Daclatasvir Resistance Barriers on NS5A from Hep
  • WHO publishes updated guidance on hepatitis C infection – with new recommendations on treatment of adolescents and children, simplified service delivery and diagnostics.
  • EASL issues new hepatitis C treatment recommend
  • Comparison of Drug Regimens (Sofosbuvir and velpatasvir versus Sofosbuvir and Daclatasvir) in Treatment of Chronic Hepatitis C Virus Patients in Terms of Efficacy and Safety. Paki J Med Health Sci.
  • AASLD/IDSA 2023 Clinical Practice Guidance Update for Testing, Managing, and Treating Hepatitis C Virus Infection. Clinical Infectious Diseases.
  • Hep
  • Real-world effectiveness of daclatasvir plus sofosbuvir and velpatasvir/sofosbuvir in hepatitis C genotype 2 and 3.
  • Hepatitis C Guidance 2023 Update: American Association for the Study of Liver Diseases. AASLD.
  • The landscape of hepatitis C virus (HCV) treatment has evolved substantially since the US Food and Drug Administration approved the first direct-acting antiviral agents (DAAs) in 2011. Oxford Academic.
  • Clinical Resistance to Velpatasvir (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein. ASM Journals.

Sources

Validation

Cross-Resistance Profiling of Daclatasvir 2HCl Against HCV NS5A Mutants: A Comparative Guide

Executive Summary The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). Daclatasvir 2HCl (DCV), a first-in-class NS5A replication complex inhibitor, exhibits exceptio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). Daclatasvir 2HCl (DCV), a first-in-class NS5A replication complex inhibitor, exhibits exceptional picomolar potency against wild-type HCV. However, the emergence of Resistance-Associated Substitutions (RASs)—particularly at amino acid positions 28, 30, 31, and 93—poses a significant challenge to sustained virologic response[1].

For researchers and drug development professionals, understanding the cross-resistance profile of Daclatasvir relative to other NS5A inhibitors like Ledipasvir (LDV) and the next-generation pan-genotypic inhibitor Velpatasvir (VEL) is critical for designing salvage therapies and next-generation antivirals. This guide objectively compares these profiles and provides the self-validating experimental methodologies used to generate them.

Mechanistic Causality of NS5A Resistance

HCV NS5A is a dimeric phosphoprotein essential for viral RNA replication and virion assembly. Inhibitors like Daclatasvir and Ledipasvir bind directly to the dimerized Domain I of NS5A, locking the protein in an inactive conformation and halting the replication complex[2].

Resistance is primarily driven by structural alterations in this binding pocket. For example, the Y93H mutation disrupts a critical Ser38-His93-Asn91 triad[2]. This substitution introduces a severe steric clash and abolishes essential hydrogen bonding, leading to a massive loss of binding affinity for rigid first-generation inhibitors like DCV and LDV[2]. In contrast, Velpatasvir was engineered with a highly flexible pharmacophore. This structural plasticity allows VEL to adapt to the altered topography of mutant Domain I, retaining high-affinity binding and overcoming single-substitution resistance[3].

NS5A_Mechanism WT Wild-Type NS5A Dimer DCV Daclatasvir / Ledipasvir WT->DCV High Affinity Binding VEL Velpatasvir (Pan-genotypic) WT->VEL High Affinity Binding Mut Mutant NS5A (e.g., Y93H) Mut->DCV Weak Binding Mut->VEL Compensatory Binding Inhib1 Potent Inhibition (Picomolar EC50) DCV->Inhib1 Resist Steric Clash / Loss of Affinity (High-Level Resistance) DCV->Resist VEL->Inhib1 Inhib2 Retained Binding (Flexible Pharmacophore) VEL->Inhib2

Caption: Logical relationship of NS5A mutation-induced resistance and inhibitor binding dynamics.

Comparative Cross-Resistance Profiling

To objectively evaluate the resistance profile, we compare the 50% effective concentration (EC50) fold-changes of Daclatasvir against Ledipasvir and Velpatasvir across prevalent NS5A RASs.

Daclatasvir and Ledipasvir share a highly overlapping resistance profile[1]. Subject-derived mutations such as M28T, Q30R, L31M, and Y93H confer >30-fold to >1000-fold reductions in susceptibility to both drugs[1]. Velpatasvir maintains a superior profile against single RASs, though complex multi-RAS combinations can still induce pan-class resistance[4].

Table 1: Representative EC50 Fold-Changes Against HCV NS5A Mutants

(Data synthesized from authoritative in vitro replicon assays)

Genotype / MutationDaclatasvir (DCV)Ledipasvir (LDV)Velpatasvir (VEL)Mechanistic Impact
GT1a Wild-Type 1.0x (~10-50 pM)1.0x1.0x (~14 pM)Baseline susceptibility
GT1a Q30R >30x to 100x>100x<10xAlters Domain I linker flexibility[1]
GT1a L31M >30x to 100x>100x<10xDisrupts hydrophobic binding pocket[1]
GT1a Y93H >1000x>1000x~100xMajor steric clash at dimer interface[1]
GT1b Y93H >100x>100x<10xSubtype-specific conformational shift[3]
GT1b Multi-RAS *>36,000x>440,000x>6,300xSynergistic loss of binding affinity[4]

*Example: Q24K/L28M/R30Q/A92K complex mutants observed in DAA re-treatment failures[4].

Experimental Methodology: Self-Validating HCV Replicon Assay

Determining the EC50 of NS5A inhibitors requires a robust, self-validating cell-based system. The HCV subgenomic replicon assay in Huh-7 cells is the gold standard[5]. It allows for the precise quantification of viral RNA replication without the confounding variables of infectious particle entry or release[5].

Step-by-Step Protocol: Luciferase-Based EC50 Determination

1. Cell Preparation & Seeding (Day 0)

  • Action: Trypsinize Huh-7 cells stably expressing the HCV subgenomic replicon (containing a luciferase reporter gene). Seed at 5,000–10,000 cells/well in a 96-well opaque white plate[5].

  • Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading. The specific seeding density ensures cells remain in the exponential growth phase throughout the 72-hour assay, preventing replication arrest due to confluence which would artificially lower the EC50.

2. Compound Preparation & Treatment (Day 1)

  • Action: Prepare 3-fold serial dilutions of Daclatasvir 2HCl, Ledipasvir, and Velpatasvir in DMSO. Dilute these stocks into the culture medium so that the final DMSO concentration is ≤0.5%. Replace the media in the 96-well plate with the compound-containing media[5].

  • Causality: Maintaining DMSO at ≤0.5% is critical; higher concentrations are cytotoxic to Huh-7 cells and suppress replicon replication independently of the drug, invalidating the assay[5].

3. Incubation (Day 1-4)

  • Action: Incubate the plates for 72 hours at 37°C with 5% CO2[5].

  • Causality: A 72-hour window allows sufficient time for the pre-existing intracellular HCV RNA and luciferase proteins to degrade. This ensures the measured luminescence reflects only de novo replication in the presence of the inhibitor.

4. Lysis & Dual Detection (Day 4)

  • Action: Add luciferase assay lysis buffer and substrate to each well. Read luminescence on a microplate reader[5]. In parallel, run a cytotoxicity assay (e.g., Alamar Blue) on a duplicate plate.

  • Causality (The Self-Validation Loop): The luciferase signal is directly proportional to replicon RNA levels. However, the parallel cytotoxicity check is mandatory to prove that signal reduction is due to true antiviral activity (EC50) and not host cell death (CC50). A valid NS5A inhibitor profile must show CC50 >> EC50.

5. Data Analysis

  • Action: Subtract background luminescence (derived from wells treated with a high concentration of a known NS3 protease inhibitor). Plot dose-response curves using non-linear regression (variable slope) to calculate the EC50.

Replicon_Assay Seed 1. Cell Seeding Huh-7 Replicon Cells Treat 2. Compound Treatment Serial Dilution (DMSO ≤0.5%) Seed->Treat Incubate 3. Incubation 72 Hours at 37°C Treat->Incubate Assay 4. Lysis & Detection Luciferase Assay Incubate->Assay Analyze 5. Data Analysis Calculate EC50 Assay->Analyze Validation Cytotoxicity Check (CC50 >> EC50) Assay->Validation Validation->Analyze

Caption: Workflow of the self-validating HCV Subgenomic Replicon Assay for determining inhibitor EC50.

Conclusion

Daclatasvir 2HCl remains a highly potent antiviral against wild-type HCV, but its utility is severely compromised by Domain I mutations like Y93H and L31M, sharing a near-identical cross-resistance vulnerability with Ledipasvir[1]. For drug development professionals, the structural evolution seen in Velpatasvir—which utilizes a flexible pharmacophore to overcome these exact steric clashes—serves as the blueprint for designing next-generation, pan-genotypic, and highly resilient antiviral agents[3].

References

  • BenchChem. Application Notes and Protocols for Determining Ledipasvir EC50 Values Using a Cell-Based HCV Replicon Assay. 5

  • Kwon, H. J., et al. (ResearchGate). Direct binding of ledipasvir to HCV NS5A: Mechanism of resistance to an HCV antiviral agent. 2

  • Wong, K. A., et al. (PMC/NIH). Characterization of Hepatitis C Virus Resistance from a Multiple-Dose Clinical Trial of the Novel NS5A Inhibitor GS-5885. 1

  • Lawitz, E., et al. (PMC/NIH). Clinical Resistance to Velpatasvir (GS-5816), a Novel Pan-Genotypic Inhibitor of the Hepatitis C Virus NS5A Protein. 3

  • Nitta, S., et al. (PMC/NIH). Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors. 4

Sources

Comparative

In vivo bioavailability comparison of Daclatasvir free base vs 2HCl salt

Title: In Vivo Bioavailability Comparison: Daclatasvir Free Base vs. Dihydrochloride (2HCl) Salt Executive Summary Daclatasvir (marketed commercially as Daklinza) is a first-in-class, highly selective direct-acting antiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Bioavailability Comparison: Daclatasvir Free Base vs. Dihydrochloride (2HCl) Salt

Executive Summary

Daclatasvir (marketed commercially as Daklinza) is a first-in-class, highly selective direct-acting antiviral (DAA) that inhibits the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) replication complex[1]. During its pharmaceutical development, the physicochemical properties of the active pharmaceutical ingredient (API) posed significant formulation challenges. Daclatasvir is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low, pH-dependent aqueous solubility[2]. This guide provides an objective, data-driven comparison of the in vivo bioavailability and pharmacokinetic (PK) profiles of the Daclatasvir free base versus its optimized dihydrochloride (2HCl) salt form, detailing the causality behind this critical salt selection.

Physicochemical & Mechanistic Rationale

The selection of a salt form is a critical, self-validating step in rational drug design, directly dictating the dissolution rate and subsequent systemic exposure.

  • Daclatasvir Free Base: The free base (Molecular Weight: 738.88) is a weak base containing two imidazole groups with pKa values of 5.6 and 4.9[3]. In the highly acidic environment of the stomach (pH ~1.2), the free base is protonated and exhibits adequate solubility. However, as the drug transits into the neutral pH of the small intestine (pH 6.8), it loses its charge, becomes highly lipophilic, and rapidly precipitates. This lack of sink conditions at intestinal pH severely limits epithelial absorption, leading to erratic and poor bioavailability[2].

  • Daclatasvir Dihydrochloride (2HCl): The 2HCl salt (Molecular Weight: 811.80) was engineered specifically to overcome this dissolution bottleneck[1]. The thermodynamically stable polymorph (Form N-2) is freely soluble in water (>700 mg/mL). By utilizing the hydrochloride salt, the formulation maintains a localized acidic microenvironment around the dissolving drug particles in the gastrointestinal (GI) tract. This prevents rapid precipitation upon entering the intestine, maintaining a state of supersaturation long enough to ensure a high concentration gradient for Caco-2 membrane permeation.

Comparative Pharmacokinetics & Bioavailability Data

Early preclinical evaluations of the Daclatasvir chemotype and its free base form revealed significant exposure variability and poor absorption due to P-glycoprotein (P-gp) efflux and solubility limits[4]. In contrast, the 2HCl salt demonstrates robust, dose-proportional PK profiles.

Table 1: Comparative Pharmacokinetic Parameters

Parameter Daclatasvir Free Base (Preclinical/Dog Model) Daclatasvir 2HCl Salt (Clinical/Human Data)
Aqueous Solubility (pH 6.8) < 0.01 mg/mL > 700 mg/mL (in water)
Absolute Bioavailability (F%) ~14% - 17% (High inter-subject variability) 67% (Consistent and predictable)
Tmax (Time to Peak Plasma) 3.0 - 5.0 hours 1.0 - 2.0 hours
Protein Binding N/A ~99% (Independent of dose)

| Clearance Mechanism | Hepatic (CYP3A4), High P-gp Efflux | Hepatic (CYP3A4), P-gp Substrate |

Note: Preclinical free base data reflects early chemotype evaluations where poor intestinal solubility limited absorption[4]. The optimized 2HCl salt formulation achieves an absolute bioavailability of 67% in humans, reaching steady state after 4 days of once-daily administration[1].

Mechanistic Pathways & Workflows

PK_Workflow A Oral Administration (Free Base vs 2HCl Salt) B Gastric Dissolution (pH 1.2 - High Solubility) A->B C Intestinal Transit (pH 6.8 - Free Base Precipitates) B->C Free Base D Intestinal Transit (pH 6.8 - 2HCl Remains Dissolved) B->D 2HCl Salt E Epithelial Absorption (Caco-2 Permeability) C->E Low/Variable D->E High/Consistent F Hepatic First-Pass (CYP3A4 Metabolism) E->F G Systemic Circulation (67% Bioavailability for 2HCl) F->G

In vivo absorption workflow comparing GI transit and systemic entry of Daclatasvir forms.

NS5A_Pathway A Daclatasvir 2HCl (Systemic Circulation) B Hepatocyte Entry (Passive & Transporter-Mediated) A->B C Binding to NS5A Domain 1 (N-terminus) B->C D Inhibition of Viral RNA Replication C->D E Inhibition of Virion Assembly C->E F HCV Eradication D->F E->F

Intracellular signaling and mechanistic pathway of HCV NS5A inhibition by Daclatasvir.

Experimental Methodologies

To empirically validate the superiority of the 2HCl salt over the free base, the following self-validating experimental protocols are standard in comparative biopharmaceutics.

Protocol A: In Vitro Dissolution Profiling (pH-Shift Method) Objective: To simulate gastrointestinal transit and evaluate the precipitation kinetics of the free base vs. the 2HCl salt.

  • Preparation: Setup USP Apparatus II (Paddle) at 50 rpm, maintained at 37°C.

  • Gastric Phase: Introduce 60 mg equivalent of Daclatasvir (Free Base or 2HCl) into 500 mL of 0.1 N HCl (pH 1.2). Sample at 5, 10, 15, and 30 minutes.

  • Intestinal Shift: At the 30-minute mark, add concentrated tribasic sodium phosphate buffer to shift the vessel pH to 6.8.

  • Sampling & Analysis: Withdraw 5 mL aliquots at 35, 45, 60, 90, and 120 minutes. Filter immediately through a 0.45 µm PTFE syringe filter to remove precipitated, undissolved drug.

  • Quantification: Analyze dissolved drug concentrations via HPLC-UV at 280 nm. Causality Insight: The free base will demonstrate >90% dissolution at pH 1.2 but will rapidly crash out (precipitate) upon the shift to pH 6.8 due to its pKa. The 2HCl salt maintains supersaturation significantly longer, allowing sufficient time for intestinal membrane permeation[2].

Protocol B: In Vivo Pharmacokinetic Study (Beagle Dog Model) Objective: To quantify the absolute bioavailability and systemic exposure differences between the two forms.

  • Subject Selection: Fasted, healthy male Beagle dogs (n=6 per group).

  • Dosing Regimen:

    • Group 1 (IV Reference): 1 mg/kg Daclatasvir 2HCl in PEG400/Water administered via the cephalic vein.

    • Group 2 (PO Free Base): 5 mg/kg Daclatasvir free base suspended in 0.5% Methylcellulose.

    • Group 3 (PO 2HCl Salt): 5 mg/kg Daclatasvir 2HCl administered in gelatin capsules.

  • Blood Sampling: Collect 2 mL venous blood at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge at 3000 x g for 10 minutes. Extract plasma using protein precipitation (Acetonitrile containing an internal standard).

  • LC-MS/MS Analysis: Quantify Daclatasvir concentrations. Calculate AUC, Cmax, and Tmax using non-compartmental analysis (NCA). Causality Insight: The suspension of the free base yields an erratic Cmax and low AUC due to dissolution-rate-limited absorption. The 2HCl capsule provides a sharp, predictable Cmax at 1-2 hours, accurately mirroring the clinical performance seen in human trials[1].

Conclusion

The transition from Daclatasvir free base to the dihydrochloride salt was a mandatory pharmaceutical intervention. Because the free base suffers from severe pH-dependent solubility limitations, it cannot achieve the sink conditions required for consistent intestinal absorption[2]. The 2HCl salt bypasses this limitation by maintaining a favorable dissolution microenvironment, delivering a rapid Tmax (1-2 hours) and a clinically reliable absolute bioavailability of 67%[1]. This ensures the drug achieves the systemic concentrations necessary to effectively inhibit the HCV NS5A replication complex.

References

  • AusPAR Attachment 1: Product Information for Daklinza.
  • Clinical Pharmacology and Biopharmaceutics Review(s), Application Number: 206843Orig1s000.
  • Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir.
  • AusPAR Attachment 2 Extract from the Clinical Evaluation Report for daclatasvir dihydrochloride.
  • Active Ingredient DACLATASVIR DIHYDROCHLORIDE.

Sources

Safety & Regulatory Compliance

Safety

Daclatasvir 2HCl proper disposal procedures

Operational Guide: Handling, Decontamination, and Disposal of Daclatasvir Dihydrochloride (2HCl) As a potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir Dihydrochloride (Daclatasvir 2HCl) is a highly active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Decontamination, and Disposal of Daclatasvir Dihydrochloride (2HCl)

As a potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir Dihydrochloride (Daclatasvir 2HCl) is a highly active pharmaceutical ingredient (API) that demands rigorous operational oversight. For researchers, scientists, and drug development professionals, treating this compound with standard laboratory waste protocols is a critical safety failure.

This guide provides the mechanistic rationale and self-validating standard operating procedures (SOPs) required to safely manage, decontaminate, and dispose of Daclatasvir 2HCl, ensuring both occupational safety and environmental compliance.

Physicochemical Hazard Profile

Before executing any disposal or decontamination workflow, it is imperative to understand the quantitative and qualitative hazard parameters of Daclatasvir 2HCl. The compound is an irritant and a specific target organ toxin that requires strict environmental isolation[1].

ParameterSpecification
Chemical Name Daclatasvir Dihydrochloride (Daclatasvir 2HCl)
CAS Number 1009119-65-6
Storage Conditions 4°C (Solid, sealed, away from light/moisture); -80°C (In solvent)[1]
GHS Hazard Statements H319 (Eye Irritation), H335 (Respiratory), H317 (Skin Reaction), H373 (Organ Damage)[1]
Thermal Decomposition Products Carbon monoxide (CO), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[2]
Required PPE P95/P1 Respirator, Impervious clothing, Safety goggles, Protective gloves[3]

The Causality of Containment: Why Standard Protocols Fail

To build a self-validating safety culture, lab personnel must understand the causality behind our procedural mandates:

  • The Danger of Aerosolization: Daclatasvir 2HCl is a highly potent API. Standard dry-sweeping of a spill aerosolizes the powder, bypassing standard lab ventilation and leading to unintended systemic exposure via inhalation[4].

  • The Inefficacy of Aqueous Decontamination: Because of the compound's specific solubility profile, water is insufficient for neutralizing or lifting Daclatasvir 2HCl residues from lab benches. An alcohol-based solvent (e.g., ethanol or isopropanol) must be used to actively solubilize the compound during scrubbing[1].

  • The Chemistry of Incineration: When combusted, the dihydrochloride salt of Daclatasvir releases highly toxic and corrosive hydrogen chloride (HCl) gas, alongside nitrogen oxides (NOx)[2]. Standard municipal incineration will release these acidic effluents into the atmosphere. Therefore, destruction requires a specialized incinerator equipped with a chemical scrubber[3].

Methodology: Emergency Spill Containment & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental discharge and personnel exposure.

SpillResponse Start Accidental Spill Detected PPE Don PPE (Respirator, Gloves, Goggles) Start->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Absorb/Vacuum into Sealed Container Contain->Collect Decon Decontaminate Surfaces (Alcohol Scrub) Collect->Decon Dispose Transfer to Hazardous Waste Stream Decon->Dispose

Workflow for Daclatasvir 2HCl spill containment and decontamination.

Step-by-Step Protocol:

  • Isolation & PPE Verification: Immediately evacuate personnel from the immediate vicinity. Don full personal protective equipment (PPE), including a P95 (US) or P1 (EU) particulate respirator, impervious gloves, and safety goggles[3]. Self-Validation: Perform a negative-pressure seal check on the respirator before approaching the spill.

  • Dust-Free Containment: Do not dry-sweep[4]. For liquid solutions, absorb the spill with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[1]. For solid spills, use a specialized HEPA-filtered vacuum.

  • Chemical Decontamination: Scrub all contaminated surfaces and equipment thoroughly with an alcohol-based solvent (ethanol or isopropanol)[1]. Self-Validation: Continue scrubbing until the surface is visually clean and dry, ensuring the alcohol has fully solubilized and lifted the hydrophobic API residue.

  • Consolidation: Place all absorbed materials, used PPE, and contaminated cleaning supplies into a chemically compatible, sealable hazardous waste container[5].

Methodology: Routine Disposal & Destruction SOP

Daclatasvir 2HCl must never be discharged into drains, water courses, or standard municipal waste[4]. All surplus product, expired batches, and contaminated packaging must follow a strict hazardous waste pipeline.

DisposalPathway Waste Daclatasvir 2HCl Solid/Liquid Waste Segregate Segregate from General Waste Waste->Segregate Package Seal in Compatible Primary Container Segregate->Package Label Label as Hazardous API Waste Package->Label Vendor Transfer to Licensed Disposal Vendor Label->Vendor Incinerate High-Temp Incineration (Afterburner & Scrubber) Vendor->Incinerate

Standard operating procedure for routine disposal and incineration.

Step-by-Step Protocol:

  • Segregation & Packaging: Collect all Daclatasvir 2HCl waste into designated, leak-proof hazardous waste containers. Contaminated packaging must be treated with the same hazard classification as the unused product[2].

  • Regulatory Labeling: Clearly label the container with the chemical name, CAS number (1009119-65-6), and applicable GHS hazard warnings (e.g., Target Organ Toxicity, Irritant)[1].

  • Licensed Vendor Transfer: Transfer the segregated waste to a licensed hazardous material disposal company. Self-Validation: Obtain a manifest confirming the vendor is explicitly licensed to handle and transport halogenated pharmaceutical waste[4].

  • Specialized Incineration: The final destruction step must be high-temperature incineration. Self-Validation: Require a Certificate of Destruction from the vendor confirming that the material was burned in a chemical incinerator equipped with an operational afterburner and an acid-gas scrubber to neutralize HCl and NOx emissions[3].

References

  • Combi-Blocks. "Safety Data Sheet: Daclatasvir dihydrochloride.
  • ChemicalBook. "Daclatasvir Dihydrochloride - Safety Data Sheet.
  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS DACLATASVIR DIHYDROCHLORIDE.
  • MedChemExpress. "Daclatasvir dihydrochloride-SDS.
  • Capot Chemical. "MSDS of Daclatasvir Dihydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir 2HCl
Reactant of Route 2
Daclatasvir 2HCl
© Copyright 2026 BenchChem. All Rights Reserved.